LY 344864 hydrochloride
Description
Properties
IUPAC Name |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHLSYESBLBCP-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective 5-HT1F Receptor Agonist: A Technical Overview of LY344864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 5-HT1F receptor selectivity of the potent agonist, LY344864 hydrochloride. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways, this document serves as a comprehensive resource for professionals engaged in serotonin receptor research and the development of novel therapeutics, particularly for migraine.
Core Data Presentation: Receptor Binding and Functional Potency
LY344864 hydrochloride has been extensively characterized for its high affinity and functional selectivity for the 5-HT1F receptor. The following tables consolidate the available quantitative data from in vitro pharmacological studies, offering a clear comparison of its activity across various serotonin (5-HT) receptor subtypes.
Table 1: Binding Affinity of LY344864 Hydrochloride for Human Serotonin Receptors
| Receptor Subtype | K_i_ (nM) | K_i_ (μM) | Fold Selectivity vs. 5-HT1F |
| 5-HT1F | 6 | 0.006 | 1 |
| 5-HT1A | 530 | 0.53 | >88-fold |
| 5-HT1B | 549 | 0.549 | >91-fold |
| 5-HT1D | 575 | 0.575 | >95-fold |
| 5-HT1E | 1415 | 1.415 | >235-fold |
| 5-HT2A | 3935 | 3.935 | >655-fold |
| 5-HT2B | 1695 | 1.695 | >282-fold |
| 5-HT2C | 3499 | 3.499 | >583-fold |
| 5-HT7 | 4851 | 4.851 | >808-fold |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Functional Activity of LY344864 Hydrochloride at the Human 5-HT1F Receptor
| Assay Type | Parameter | Value (nM) |
| cAMP Accumulation Inhibition | EC_50_ | 3 |
This value indicates that LY344864 is a potent, full agonist at the 5-HT1F receptor, producing an effect similar in magnitude to serotonin itself.[1][2][5]
Key Experimental Protocols
The data presented above are derived from two primary types of in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation. The following sections provide detailed methodologies typical for these experiments.
Radioligand Binding Assays for Determining K_i_ Values
These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through a series of centrifugation steps.
-
The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]5-HT) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (LY344864 hydrochloride) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
The reaction is allowed to reach equilibrium.
3. Separation and Quantification:
-
The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity constant (K_i_) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.
Functional Assays: Inhibition of Forskolin-Stimulated cAMP Accumulation
This type of assay determines the functional potency of an agonist by measuring its effect on a downstream signaling pathway, in this case, the inhibition of adenylyl cyclase activity.
1. Cell Culture and Plating:
-
Cells stably co-expressing the human 5-HT1F receptor and a reporter system (e.g., a cAMP-sensitive biosensor) are cultured.
-
The cells are seeded into microplates and allowed to adhere overnight.
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The cells are then treated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, increasing concentrations of the agonist (LY344864 hydrochloride) are added.
3. Measurement of cAMP Levels:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Bioluminescence Resonance Energy Transfer (BRET)-based biosensors
-
4. Data Analysis:
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of LY344864 and its characterization.
Caption: 5-HT1F Receptor Signaling Pathway.
Caption: Workflow for Receptor Selectivity Profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
An In-depth Technical Guide to the Binding Affinity and Ki Value of LY 344864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of LY 344864 hydrochloride, a selective 5-HT1F receptor agonist. The information presented herein is intended to support research and drug development efforts by providing detailed data on binding affinities, experimental methodologies, and associated signaling pathways.
Core Data Presentation: Binding Affinity of LY 344864
LY 344864 is a high-affinity, selective agonist for the 5-HT1F receptor.[1][2] Its binding profile has been characterized across a range of serotonin (5-HT) and other neurotransmitter receptors to establish its selectivity. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
The quantitative data for the binding affinity of LY 344864 to various human and rat receptors are summarized in the tables below.
Table 1: Binding Affinity (Ki) of LY 344864 for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (μM) |
| 5-HT1F | 0.006 |
| 5-HT1A | 0.530 |
| 5-HT1B | 0.549 |
| 5-HT1D | 0.575 |
| 5-HT1E | 1.415 |
| 5-HT2B | 1.695 |
| 5-HT2C | 3.499 |
| 5-HT3A | 3.935 |
| 5-HT7 | 4.851 |
Data sourced from MedchemExpress.[1]
Table 2: Binding Affinity (Ki) of LY 344864 for Rat Adrenergic Receptors
| Receptor Subtype | Ki (μM) |
| α1-adrenergic | 5.06 |
| α2-adrenergic | 3.69 |
Data sourced from MedchemExpress.[1]
As the data indicates, LY 344864 demonstrates substantially higher affinity for the 5-HT1F receptor compared to other serotonin receptor subtypes and adrenergic receptors, highlighting its selectivity.[1][2]
Experimental Protocols
The determination of the binding affinity (Ki values) of LY 344864 is primarily achieved through competitive radioligand binding assays.[3][4][5] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[3][5]
Radioligand Binding Assay Protocol (General Methodology)
The following is a generalized protocol for a competitive radioligand binding assay, which is a standard method for determining the Ki value of an unlabeled compound like LY 344864.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
The homogenate is centrifuged to pellet the cell membranes.[6]
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[6]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[6]
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and a varying concentration of the unlabeled test compound (LY 344864).[3][5]
-
The plate is incubated to allow the binding to reach equilibrium.[3][6]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[3][6]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[6]
4. Quantification of Bound Radioactivity:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[6]
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[6]
Caption: Workflow for Determining Ki Values via Radioligand Binding Assay.
Signaling Pathways
LY 344864 is a full agonist at the 5-HT1F receptor, producing an effect similar in magnitude to serotonin itself.[1][2] The 5-HT1 receptor subfamily, including the 5-HT1F receptor, is known to couple to Gi/o proteins. Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]
The signaling cascade initiated by the binding of LY 344864 to the 5-HT1F receptor can be summarized as follows:
-
Binding: LY 344864 binds to the 5-HT1F receptor.
-
G-Protein Activation: The receptor-ligand complex activates the associated inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the production of cAMP from ATP.
-
Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
Caption: 5-HT1F Receptor Signaling Pathway Activated by LY 344864.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple signal transduction pathways mediated by 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of LY 344864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor. Its mechanism of action is primarily centered on the modulation of intracellular signaling cascades following receptor activation. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on its canonical adenylyl cyclase inhibitory pathway and a more recently identified pathway involving mitochondrial biogenesis. This document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action and Primary Signaling Pathway
This compound exerts its primary pharmacological effects through its high-affinity and selective binding to the 5-HT1F receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 5-HT1F receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent cascade of downstream cellular effects. This pathway is central to the therapeutic effects of LY 344864 in conditions such as migraine, where it is thought to inhibit neurogenic dural inflammation.[1][2]
Secondary Signaling Pathway: Induction of Mitochondrial Biogenesis
Recent studies have uncovered a novel downstream signaling pathway for 5-HT1F receptor agonists like LY 344864, involving the induction of mitochondrial biogenesis.[3] This pathway is mediated by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. Activation of the 5-HT1F receptor has been shown to increase the expression and activity of PGC-1α. This, in turn, activates downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM). TFAM is then translocated to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondria. This pathway may contribute to the neuroprotective effects observed with LY 344864 in models of Parkinson's disease.[3]
Quantitative Data Summary
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT1F receptor.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human 5-HT1F | 6 nM | [1][4][5] |
| Human 5-HT1A | 0.530 µM | [4][5][6] | |
| Human 5-HT1B | 0.549 µM | [4][5][6] | |
| Human 5-HT1D | 0.575 µM | [4][5][6] | |
| Human 5-HT1E | 1.415 µM | [4][5][6] | |
| Human 5-HT2A | 3.935 µM | [4][5] | |
| Human 5-HT2B | 1.695 µM | [4][5][6] | |
| Human 5-HT2C | 3.499 µM | [4][5][6] | |
| Human 5-HT7 | 4.851 µM | [4][5][6] | |
| Rat α1-adrenergic | 5.06 µM | [4][5] | |
| Rat α2-adrenergic | 3.69 µM | [4][5] | |
| Functional Activity (EC50) | Human 5-HT1F | 3 nM | [6] |
| In Vivo Efficacy (ID50) | Inhibition of neurogenic dural inflammation (rat, i.v.) | 0.6 ng/kg | [4][5] |
| Inhibition of neurogenic dural inflammation (rat, p.o.) | 1.2 ng/kg | [4][5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1F Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT1F receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT1F ligand (e.g., [3H]5-HT) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of LY 344864 to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured to an appropriate confluency.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for LY 344864-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.
Mitochondrial Biogenesis Assay (PGC-1α Pathway)
This assay assesses the effect of LY 344864 on the induction of mitochondrial biogenesis.
Methodology:
-
Cell Treatment: Relevant cell lines (e.g., neuronal cells) are treated with this compound for a specified period.
-
Gene Expression Analysis: RNA is extracted from the treated cells, and the expression levels of key genes in the mitochondrial biogenesis pathway (e.g., PPARGC1A, NRF1, TFAM) are quantified using quantitative real-time PCR (qRT-PCR).
-
Mitochondrial DNA (mtDNA) Quantification: Total DNA is isolated, and the relative amount of mtDNA to nuclear DNA (nDNA) is determined by qPCR using primers specific for mitochondrial and nuclear genes. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.
-
Western Blotting: Protein lysates are analyzed by Western blotting to assess the protein levels of PGC-1α, NRF-1, and TFAM.
Neurogenic Dural Inflammation Model in Rats
This in vivo model is used to evaluate the efficacy of anti-migraine compounds.
Methodology:
-
Animal Preparation: Anesthetized rats are surgically prepared to expose the dura mater.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic dural inflammation, which results in plasma protein extravasation.
-
Drug Administration: this compound is administered, typically intravenously or orally, prior to or after the trigeminal stimulation.
-
Measurement of Plasma Extravasation: A dye, such as Evans blue, is injected intravenously. After a set period, the animals are euthanized, and the dura mater is removed. The amount of extravasated dye in the dura is quantified spectrophotometrically, which serves as a measure of inflammation.
-
Data Analysis: The dose-dependent inhibition of plasma protein extravasation by LY 344864 is determined to calculate the ID50 value.
Conclusion
This compound is a selective 5-HT1F receptor agonist with a well-defined primary downstream signaling pathway involving the inhibition of adenylyl cyclase and a reduction in cAMP levels. Furthermore, emerging evidence points to a secondary pathway that promotes mitochondrial biogenesis through the PGC-1α signaling cascade. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued research and development of 5-HT1F receptor agonists for therapeutic applications. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
An In-depth Technical Guide to the Pharmacodynamics of LY344864 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
LY344864 hydrochloride is a potent and highly selective agonist for the serotonin 5-HT1F receptor.[1][2][3] This technical guide provides a comprehensive overview of its pharmacodynamic properties, including its receptor binding profile, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized. The data presented herein establish LY344864 as a critical pharmacological tool for investigating the physiological and pathological roles of the 5-HT1F receptor, particularly in the context of migraine and other neurological disorders.[1][4]
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological processes through its interaction with at least 14 distinct receptor subtypes.[5][6] The 5-HT1 receptor family, which includes the 5-HT1A, 1B, 1D, 1E, and 1F subtypes, are G-protein coupled receptors (GPCRs) that primarily signal through the inhibition of adenylyl cyclase.[5][7] While 5-HT1B and 5-HT1D receptor agonists (e.g., triptans) have been successful in the acute treatment of migraine, their utility is limited by their vasoconstrictive properties, which are mediated by receptors on cranial blood vessels.[8][9][10]
The 5-HT1F receptor was identified as a novel therapeutic target for migraine, as it is expressed on trigeminal ganglion neurons but is largely absent from cerebral blood vessels.[1][8] This suggested that a selective 5-HT1F agonist could inhibit the neurogenic inflammation associated with migraine without causing the cardiovascular side effects of triptans.[8] LY344864 hydrochloride emerged as a prototypical selective 5-HT1F agonist, providing a crucial tool for validating this hypothesis and exploring the broader functions of this receptor.[1]
Mechanism of Action & Signaling Pathway
LY344864 exerts its biological effects by binding to and activating the 5-HT1F receptor, a member of the Gi/o-coupled GPCR family.[1][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[1][7] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability and inhibiting the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) from trigeminal neurons.[9]
More recent studies have also implicated 5-HT1F receptor activation by agonists like LY344864 in the induction of mitochondrial biogenesis, suggesting a role in neuroprotection and cellular resilience.[2][4]
Caption: 5-HT1F Receptor Signaling Pathway.
Quantitative Data Presentation
Receptor Binding Affinity
LY344864 demonstrates high affinity and selectivity for the human 5-HT1F receptor. Its affinity for other serotonin receptor subtypes and non-serotonergic sites is significantly lower, highlighting its specificity.[1][3]
Table 1: Binding Affinity (Ki) of LY344864 at Various Receptors
| Receptor Subtype | Ki (nM) | Ki (μM) | Reference(s) |
|---|---|---|---|
| Human 5-HT1F | 6 | 0.006 | [1][2][11] |
| Human 5-HT1A | 530 | 0.530 | [2][3] |
| Human 5-HT1B | 549 | 0.549 | [2][12] |
| Human 5-HT1D | 575 | 0.575 | [2][12] |
| Human 5-HT1E | 1415 | 1.415 | [2][12] |
| Human 5-HT2A | 3935 | 3.935 | [3][12] |
| Human 5-HT2B | 1695 | 1.695 | [2][12] |
| Human 5-HT2C | 3499 | 3.499 | [2][12] |
| Human 5-HT7 | 4851 | 4.851 | [2][12] |
| Rat α1-adrenergic | - | 5.06 | [2][11] |
| Rat α2-adrenergic | - | 3.69 |[2][11] |
Note: Ki values are compiled from multiple sources and may represent slight variations in experimental conditions. The data clearly show >80-fold selectivity for the 5-HT1F receptor over other tested sites.[3]
Functional Activity
LY344864 acts as a full agonist at the 5-HT1F receptor, producing a functional response comparable in magnitude to that of serotonin itself.[1][11] Its potency is demonstrated in both in vitro and in vivo models.
Table 2: Functional Potency and Efficacy of LY344864
| Assay Type | Model System | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| cAMP Accumulation | Cells transfected with human 5-HT1F receptors | EC50 | 3 nM | [3][12] |
| Neurogenic Dural Inflammation | Anesthetized Rats (Trigeminal Ganglion Stimulation) | ID50 (i.v.) | 0.6 ng/kg | [2][11] |
| Neurogenic Dural Inflammation | Anesthetized Rats (Trigeminal Ganglion Stimulation) | ID50 (p.o.) | 1.2 ng/kg | [2][11] |
| Vasoconstriction Assay | Rabbit Saphenous Vein | Contraction | No effect up to 10-4 M |[8] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.
Objective: To quantify the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1F receptor.
-
Radioligand (e.g., [3H]-Serotonin).
-
LY344864 hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of LY344864 in binding buffer.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and either binding buffer (for total binding), non-specific control (for non-specific binding), or varying concentrations of LY344864.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of LY344864. Determine the IC50 (concentration of LY344864 that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol details the method for assessing the functional agonist activity of LY344864 at the Gi-coupled 5-HT1F receptor.
Caption: Workflow for a cAMP Inhibition Assay.
Objective: To measure the ability of an agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
Stable cell line expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and plates.
-
Forskolin (an adenylyl cyclase activator).
-
LY344864 hydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15]
Procedure:
-
Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere overnight.
-
Pre-incubation: Aspirate the culture medium and replace it with a stimulation buffer containing a PDE inhibitor. Incubate for a short period.
-
Agonist Addition: Add serial dilutions of LY344864 to the appropriate wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. This step is crucial for Gi-coupled receptor assays to create a signal window for measuring inhibition.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions. Add the detection reagents to quantify the amount of cAMP in each well.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of LY344864. The resulting curve will show a dose-dependent decrease in cAMP. Calculate the EC50 value, which represents the concentration of LY344864 that produces 50% of its maximal inhibitory effect.
Neurogenic Dural Inflammation Model
This in vivo protocol is a preclinical model of migraine used to assess the efficacy of anti-migraine compounds.[1]
Objective: To determine if a test compound can inhibit the plasma protein extravasation in the dura mater induced by trigeminal nerve stimulation.
Materials:
-
Male rats (e.g., Fischer-344).[1]
-
Anesthetics.
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
125I-labeled bovine serum albumin (125I-BSA) as a plasma marker.
-
LY344864 hydrochloride for intravenous (i.v.) or oral (p.o.) administration.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the femoral vein for injections.
-
Trigeminal Ganglion Stimulation: Lower a bipolar electrode into the trigeminal ganglion.
-
Compound Administration: Administer LY344864 (or vehicle) either intravenously or orally at a specified time before stimulation (e.g., 10 minutes for i.v., 75 minutes for p.o.).[2][11]
-
Plasma Marker Injection: Inject 125I-BSA via the femoral vein.
-
Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).
-
Sample Collection: After a circulation period, collect a blood sample and then perfuse the animal with saline to remove blood from the tissues.
-
Tissue Dissection: Carefully dissect the dura mater.
-
Quantification: Measure the radioactivity in the dura mater samples and plasma using a gamma counter.
-
Data Analysis: Calculate the amount of plasma protein extravasation (in µL) in the dura mater. Compare the results from LY344864-treated animals to vehicle-treated controls to determine the percent inhibition. Calculate the ID50, the dose required to inhibit extravasation by 50%.
Conclusion
The pharmacodynamic profile of LY344864 hydrochloride clearly defines it as a potent, selective, and efficacious full agonist of the 5-HT1F receptor. Its primary mechanism of action involves the inhibition of adenylyl cyclase and subsequent reduction of intracellular cAMP.[1] A key distinguishing feature is its ability to inhibit neurogenic inflammation in vivo without inducing the vasoconstriction associated with 5-HT1B/1D agonists, providing a superior safety profile for potential therapeutic applications in migraine.[8] The data and protocols summarized in this guide underscore the value of LY344864 as an indispensable research tool for elucidating the complex roles of the 5-HT1F receptor in health and disease.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY 344864 hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 4. Frontiers | 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 7. What are 5-HT1 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, 5-HT1F agonist (CAS 186544-26-3) | Abcam [abcam.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-HT1F Agonists in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxytryptamine (5-HT) 1F receptor agonists are emerging as a promising class of therapeutic agents with significant neuroprotective potential. Initially developed for the acute treatment of migraine, their unique mechanism of action, distinct from other serotonergic compounds, has garnered interest in their broader applications in neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and methodologies related to the neuroprotective effects of 5-HT1F agonists. Activation of the 5-HT1F receptor, a G-protein coupled receptor, primarily leads to the inhibition of adenylate cyclase, resulting in reduced intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade has been shown to suppress the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and glutamate, thereby mitigating neurogenic inflammation and excitotoxicity. Furthermore, evidence suggests a novel neuroprotective pathway involving the induction of mitochondrial biogenesis. This document summarizes the current understanding of these pathways, presents quantitative data on agonist binding and efficacy, and provides detailed experimental protocols for key assays used in this field of research.
Introduction
The serotonin 5-HT1F receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] Unlike other 5-HT1 receptor subtypes, such as 5-HT1B and 5-HT1D which are targets for triptans, the 5-HT1F receptor does not mediate vasoconstriction, making its agonists a safer therapeutic option for patients with cardiovascular comorbidities.[3][4] The primary therapeutic application of 5-HT1F agonists to date has been in the acute treatment of migraine, with lasmiditan being the first approved drug in this class.[5][6] However, a growing body of preclinical evidence suggests that the activation of 5-HT1F receptors can confer significant neuroprotection in various models of neurological injury and disease, including neuropathic pain, stroke, and neurodegenerative conditions.[1][7][8] This guide will delve into the core mechanisms underlying these neuroprotective effects.
Signaling Pathways of 5-HT1F Receptor Agonists
The neuroprotective effects of 5-HT1F agonists are mediated through distinct signaling pathways. The canonical pathway involves the inhibition of adenylate cyclase, while a non-canonical pathway promotes mitochondrial biogenesis.
Canonical Gi/o-Coupled Pathway: Inhibition of Neurotransmitter Release
The 5-HT1F receptor couples to inhibitory G-proteins of the Gi/o family.[2][9] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[3][10] This reduction in cAMP levels ultimately leads to the inhibition of the release of key neurotransmitters and neuropeptides implicated in pain and neuroinflammation, most notably CGRP and glutamate.[5][6][11] The inhibition of CGRP release from trigeminal neurons is a cornerstone of the anti-migraine effect of 5-HT1F agonists and also contributes to their neuroprotective properties by reducing neurogenic inflammation.[10][11] The suppression of glutamate release is crucial for mitigating excitotoxicity, a common pathological mechanism in various acute and chronic neurological disorders.[5][6]
Mitochondrial Biogenesis Pathway
Recent studies have uncovered a novel mechanism of neuroprotection mediated by 5-HT1F agonists involving the induction of mitochondrial biogenesis.[1] This process is critical for maintaining cellular energy homeostasis and reducing oxidative stress, both of which are compromised in many neurological diseases. Activation of the 5-HT1F receptor has been shown to upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1] PGC-1α, in turn, activates downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM), leading to the synthesis of new mitochondria and an increase in cellular respiratory capacity.[12][13] This enhancement of mitochondrial function contributes to the overall neuroprotective effects by improving cellular resilience.
Quantitative Data on 5-HT1F Agonists
The following tables summarize the binding affinities and functional activities of key 5-HT1F agonists and comparative compounds at various serotonin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Serotonergic Compounds at Human 5-HT Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT7 |
| Lasmiditan | >10,000 | 1043 | 1357 | >10,000 | 2.21 | >10,000 | 2080 | >10,000 |
| LY344864 | >10,000 | >10,000 | >10,000 | >10,000 | 6 | >10,000 | >10,000 | >10,000 |
| LY334370 | >10,000 | >10,000 | >10,000 | >10,000 | 0.446 | >10,000 | >10,000 | >10,000 |
| Sumatriptan | 398 | 15.8 | 5.01 | 1995 | 31.6 | >10,000 | 5012 | 10,000 |
| Zolmitriptan | 126 | 10 | 2.51 | 1000 | 12.6 | 1259 | 158 | 3162 |
Data compiled from multiple sources.[5][8][14][15][16]
Table 2: Functional Activity (pEC50) of Serotonergic Compounds at Human 5-HT1 Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |
| Lasmiditan | <5.0 | 6.0 | 5.9 | 8.7 |
| LY344864 | <5.0 | <5.0 | <5.0 | 7.9 |
| LY334370 | <5.0 | <5.0 | <5.0 | 9.1 |
| Sumatriptan | 6.5 | 7.9 | 8.4 | 7.6 |
| Zolmitriptan | 6.9 | 8.1 | 8.7 | 7.9 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data compiled from multiple sources.[14][15]
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of 5-HT1F agonists and neuroprotection.
Preclinical Model of Post-Stroke Seizure in Mice
This protocol is adapted from studies investigating the neuroprotective effects of lasmiditan in a mouse model of post-stroke seizure.[5][7]
Materials:
-
Male mice
-
Lasmiditan
-
Pentylenetetrazole (PTZ)
-
Anesthetics
-
Surgical instruments
-
ELISA kits for TNF-α and IL-1β
-
Antibodies for Western blotting: anti-Bax, anti-Bcl-2, anti-GAPDH
-
TUNEL assay kit
-
Standard laboratory equipment for surgery, behavioral analysis, ELISA, and Western blotting.
Procedure:
-
Stroke Induction: Anesthetize mice and induce focal cerebral ischemia by double ligation of the right common carotid artery.
-
Drug Administration: Immediately after ligation, administer lasmiditan (0.1 mg/kg, intraperitoneally) or vehicle.
-
Seizure Induction: 24 hours post-stroke, assess seizure susceptibility by administering a sub-convulsive dose of PTZ and observing for clonic seizures.
-
Behavioral Assessment: Record the latency to and duration of clonic seizures.
-
Tissue Collection: Following behavioral assessment, euthanize the animals and collect brain tissue.
-
ELISA: Homogenize brain tissue and perform ELISA to quantify the levels of TNF-α and IL-1β according to the manufacturer's instructions.
-
Western Blotting:
-
Extract proteins from brain homogenates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
-
TUNEL Assay:
Assessment of Mitochondrial Biogenesis
This protocol describes methods to assess changes in mitochondrial biogenesis following treatment with a 5-HT1F agonist.
4.2.1. Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This method quantifies the relative amount of mitochondrial DNA compared to nuclear DNA.[3][22][23][24][25]
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from cells or tissues of interest using a commercial kit.
-
qPCR Reaction Setup: Prepare qPCR reactions containing SYBR Green master mix, primers for both the mitochondrial and nuclear target genes, and template DNA.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the ΔCt (Ctnuclear - Ctmitochondrial).
-
The relative mtDNA copy number is calculated as 2 x 2ΔCt.
-
4.2.2. Western Blotting for Mitochondrial Biogenesis Markers
This method detects the protein levels of key regulators of mitochondrial biogenesis.[12][13][26]
Materials:
-
Protein extraction reagents
-
Primary antibodies: anti-PGC-1α, anti-NRF-1, anti-TFAM, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Protein Extraction and Quantification: Extract total protein from treated and control samples and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PGC-1α, NRF-1, and TFAM.
-
Probe for a loading control protein (e.g., GAPDH) to normalize the data.
-
Incubate with the appropriate secondary antibodies.
-
Visualize bands using an ECL system and quantify band intensities.
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports a neuroprotective role for 5-HT1F agonists. Their ability to inhibit the release of pro-inflammatory neuropeptides and glutamate, coupled with their capacity to enhance mitochondrial biogenesis, positions them as attractive candidates for the treatment of a range of neurological disorders beyond migraine. The lack of vasoconstrictive effects is a significant advantage over existing serotonergic drugs.
Future research should focus on further elucidating the downstream signaling cascades initiated by 5-HT1F receptor activation to identify additional therapeutic targets. Head-to-head comparative studies of different 5-HT1F agonists in various preclinical models of neurodegeneration and injury are warranted. Furthermore, the translation of these promising preclinical findings into clinical trials for conditions such as stroke, traumatic brain injury, and neurodegenerative diseases will be a critical next step in harnessing the full therapeutic potential of this drug class. The development of novel 5-HT1F agonists with improved pharmacokinetic and pharmacodynamic profiles will also be crucial for advancing this field.
References
- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1F agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The CatWalk method: assessment of mechanical allodynia in experimental chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. MtDNA copy number [protocols.io]
- 23. PCR-based analysis of mitochondrial DNA copy number, mitochondrial DNA damage, and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 25. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 26. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
LY 344864 Hydrochloride: A Technical Guide for Trigeminal Neuron Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LY 344864 hydrochloride, a potent and selective serotonin 1F (5-HT1F) receptor agonist. Its utility as a pharmacological tool for investigating the function of trigeminal neurons, particularly in the context of migraine pathophysiology and novel analgesic drug development, is well-established. This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows.
Core Compound Profile: this compound
LY 344864 is a research chemical that has been instrumental in elucidating the role of the 5-HT1F receptor in the trigeminal nervous system.[1] Unlike triptans, which are 5-HT1B/1D receptor agonists, LY 344864's high selectivity for the 5-HT1F receptor allows for the isolated study of this receptor's function.[2][3] This selectivity is crucial, as 5-HT1B receptor activation is associated with vasoconstriction, a side effect that 5-HT1F receptor agonists aim to avoid.[2][3] Studies demonstrate that LY 344864 effectively inhibits neuronal activity in the trigeminal system without causing significant vasoconstriction, highlighting its potential as a template for non-vasoactive anti-migraine therapies.[2][3]
Mechanism of Action in Trigeminal Neurons
LY 344864 exerts its effects by binding to and activating 5-HT1F receptors, which are G-protein coupled receptors (GPCRs). These receptors are found on trigeminal ganglion neurons.[4] Activation of the 5-HT1F receptor is thought to inhibit the release of excitatory neurotransmitters and neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and glutamate, from the terminals of trigeminal neurons.[4][5] This inhibition of neurotransmitter release is a key mechanism in dampening the nociceptive signaling that underlies migraine pain. The presumed signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Caption: Signaling pathway of LY 344864 in trigeminal neurons.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies involving this compound.
| Parameter | Species/Model | Value/Effect | Reference |
| Binding Affinity (Ki) | Cloned human 5-HT1F receptor | 6 nM | [1] |
| Functional Activity | Cells with human 5-HT1F receptors | Full agonist (inhibits forskolin-induced cAMP) | [1] |
| Neuronal Inhibition | Cat trigeminocervical complex (SSS-evoked activity) | 28 ± 5% inhibition | [2] |
| Vascular Effect | Cat common carotid blood flow | No effect | [2] |
| Vascular Effect | Rabbit saphenous vein contraction | No contraction at concentrations < 10⁻⁵ M | [3] |
| In vivo Efficacy | Rat dural protein extravasation | Potently inhibited post-IV and oral administration | [1] |
Experimental Protocols
Detailed methodologies from key studies are outlined below, providing a framework for replicating or building upon this research.
In Vivo Electrophysiology in Anesthetized Cats
This protocol is used to assess the direct inhibitory effects of compounds on central trigeminal neurons.
-
Animal Model: Adult cats anesthetized with α-chloralose.
-
Surgical Preparation:
-
The superior sagittal sinus (SSS), a pain-sensitive intracranial structure, is isolated for electrical stimulation.
-
A transonic flow probe is placed around the common carotid artery to monitor blood flow, a proxy for vasoconstrictive effects.
-
-
Electrophysiological Recording:
-
Extracellular recordings are taken from single neurons in the trigeminocervical complex (TCC), which receives input from the SSS.
-
The SSS is stimulated electrically (e.g., 100 V, 250 µs duration, 0.3 Hz) to evoke neuronal firing in the TCC.
-
-
Drug Administration: this compound is administered intravenously (IV) to determine its effect on the SSS-evoked neuronal activity and carotid blood flow.[2]
-
Data Analysis: Changes in the firing rate of TCC neurons and alterations in blood flow measurements are quantified before and after drug administration.
Caption: Workflow for in vivo electrophysiology experiments.
Neurogenic Dural Inflammation in Rats
This model evaluates a compound's ability to block neurogenic plasma protein extravasation, a key event in migraine pathology.
-
Animal Model: Male rats (e.g., Inbred F344).
-
Surgical Preparation:
-
The trigeminal ganglion is exposed for electrical stimulation.
-
Animals are administered a fluorescently labeled protein (e.g., Evans blue) intravenously.
-
-
Experimental Procedure:
-
This compound is administered either orally or intravenously prior to stimulation.
-
The trigeminal ganglion is electrically stimulated, which antidromically activates trigeminal fibers innervating the dura mater.
-
This activation causes the release of CGRP and other peptides, leading to vasodilation and increased vascular permeability (extravasation).
-
-
Measurement: The amount of labeled protein that has extravasated into the dura mater is quantified spectrophotometrically after the experiment.
-
Data Analysis: The level of extravasation in drug-treated animals is compared to that in vehicle-treated controls to determine the percentage of inhibition.[1]
Caption: Workflow for the neurogenic dural inflammation model.
In Vitro CGRP and Glutamate Release Assay
This protocol assesses the direct effect of compounds on neurotransmitter release from cultured trigeminal neurons.
-
Cell Model: Primary cultures of trigeminal ganglion neurons from rats.
-
Experimental Procedure:
-
Cultured neurons are incubated in a buffered salt solution.
-
A depolarizing stimulus, typically a high concentration of potassium chloride (KCl), is added to evoke neurotransmitter release.
-
Test compounds, such as LY 344864, are co-administered with the KCl to determine their inhibitory effect.
-
-
Measurement:
-
CGRP: The concentration of CGRP released into the culture medium is measured using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][6][7]
-
Glutamate: Glutamate levels in the supernatant can be quantified using methods like high-performance liquid chromatography (HPLC).[5]
-
-
Data Analysis: The amount of neurotransmitter released in the presence of the test compound is compared to the amount released by KCl stimulation alone.[5]
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the role of the 5-HT1F receptor in trigeminal neuron function. The collective evidence demonstrates its ability to inhibit trigeminal nerve activity and neurogenic inflammation without the vasoconstrictive properties associated with earlier anti-migraine drugs.[1][2][3] These characteristics have paved the way for the development of a new class of anti-migraine drugs known as "ditans." For researchers, LY 344864 remains a critical reference compound for exploring the nuanced modulation of the trigeminal system and for the preclinical evaluation of novel analgesics targeting this pathway. Future studies could leverage this tool to further explore the downstream signaling cascades of 5-HT1F receptor activation and its interaction with other receptor systems within the trigeminal ganglion.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for serotonin (5-HT)1B, 5-HT1D and 5-HT1F receptor inhibitory effects on trigeminal neurons with craniovascular input - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-localization of 5-HT(1B/1D/1F) receptors and glutamate in trigeminal ganglia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of LY 344864 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 344864 hydrochloride is a potent and selective full agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor implicated in a variety of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its pharmacological profile, mechanism of action, and therapeutic potential. Drawing from preclinical evidence, this document explores its promise in neurological disorders such as migraine and Parkinson's disease. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development efforts.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of neurotransmitter receptors that mediate a wide array of physiological and pathological processes in the central and peripheral nervous systems.[4] The 5-HT1F receptor subtype, in particular, has emerged as a promising therapeutic target. This compound has been instrumental as a pharmacological tool to elucidate the in vitro and in vivo functions of this receptor.[3] This document serves as a technical resource for researchers exploring the therapeutic applications of this selective 5-HT1F receptor agonist.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the human 5-HT1F receptor.[1][3] It acts as a full agonist, eliciting a response comparable in magnitude to that of endogenous serotonin.[1][2][3]
Binding Affinity and Selectivity
The compound exhibits significantly higher affinity for the 5-HT1F receptor compared to other 5-HT receptor subtypes and non-serotonergic receptors.[5][6] This selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent.
Table 1: Binding Affinities (Ki) of this compound for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Ki (µM) |
| 5-HT1F | 6 | 0.006 |
| 5-HT1A | 530 | 0.530 |
| 5-HT1B | 549 | 0.549 |
| 5-HT1D | 575 | 0.575 |
| 5-HT1E | 1415 | 1.415 |
| 5-HT2A | 3935 | 3.935 |
| 5-HT2B | 1695 | 1.695 |
| 5-HT2C | 3499 | 3.499 |
| 5-HT7 | 4851 | 4.851 |
Data sourced from multiple references.[1][2][5][6]
Table 2: Binding Affinities (Ki) of this compound for Other Receptors
| Receptor | Ki (µM) |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
Data sourced from MedChemExpress.[1][2]
Functional Activity
This compound demonstrates potent agonist activity at the 5-HT1F receptor.
Table 3: Functional Activity of this compound
| Parameter | Value |
| EC50 | 3 nM |
Data sourced from Tocris Bioscience and R&D Systems.[5][6]
Mechanism of Action and Signaling Pathways
As an agonist of the 5-HT1F receptor, which is a Gi/o-coupled receptor, this compound is understood to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This mechanism is central to its therapeutic effects.
Caption: Simplified signaling cascade initiated by this compound binding to the 5-HT1F receptor.
Therapeutic Potential
Preclinical studies have highlighted the therapeutic potential of this compound in several neurological conditions.
Migraine
This compound has shown significant efficacy in animal models of migraine. It potently inhibits neurogenic dural inflammation, a key process in migraine pathophysiology, following both intravenous and oral administration.[1][3][5][6] A significant advantage of LY 344864 over triptans, another class of anti-migraine drugs, is its lack of vasoconstrictive effects, suggesting a better cardiovascular safety profile.[7]
Table 4: Efficacy of this compound in a Rat Model of Neurogenic Dural Inflammation
| Route of Administration | ID50 |
| Intravenous (i.v.) | 0.6 ng/kg |
| Oral (p.o.) | 1.2 ng/kg |
Data sourced from MedChemExpress.[1][2]
Parkinson's Disease
Recent research has uncovered a novel role for 5-HT1F receptor agonism in promoting mitochondrial biogenesis.[1][2] In a mouse model of Parkinson's disease, daily administration of LY 344864 (2 mg/kg, i.p. for 14 days) attenuated the loss of dopaminergic neurons and improved behavioral outcomes.[1][2] This suggests a potential disease-modifying effect for this compound in neurodegenerative disorders.
Pharmacokinetics
This compound is orally active and can cross the blood-brain barrier to some extent.[1][2] Following a 1 mg/kg intravenous dose in rats, plasma levels of the compound declined over time, while brain cortex levels remained relatively constant for the first 6 hours post-injection.[3]
Experimental Protocols
Radioligand Binding Assay for 5-HT1F Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1F receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably transfected with the human 5-HT1F receptor are prepared.
-
Radioligand: [3H]-Sumatriptan or another suitable radioligand is used.
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate ions.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: Radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Neurogenic Dural Inflammation Model in Rats
Objective: To assess the in vivo efficacy of this compound in a model of migraine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
LY344864 Hydrochloride: A Technical Guide to its Role in Models of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LY344864 hydrochloride, a selective 5-HT1F receptor agonist, and its application in preclinical models of neurogenic inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in neuroscience and drug development.
Core Concepts: Neurogenic Inflammation and the 5-HT1F Receptor
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma protein extravasation (PPE), and mast cell degranulation. It is primarily mediated by the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and Substance P, from the peripheral terminals of sensory neurons. This process is implicated in the pathophysiology of various conditions, most notably migraine headaches.
The serotonin 5-HT1F receptor, a G-protein coupled receptor, is a key therapeutic target in the modulation of neurogenic inflammation. Its activation on trigeminal neurons has been shown to inhibit the release of these pro-inflammatory neuropeptides, thereby attenuating the inflammatory cascade.
LY344864 Hydrochloride: A Profile
LY344864 is a highly selective and potent agonist for the 5-HT1F receptor. Its pharmacological profile makes it a valuable tool for investigating the role of this receptor in neurogenic inflammation and a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of LY344864 hydrochloride.
Table 1: Receptor Binding Affinity and Functional Activity of LY344864
| Parameter | Value | Species | Reference |
| 5-HT1F Receptor Binding Affinity (Ki) | 6 nM | Human | [1] |
| Functional Activity | Full Agonist | Human | [1] |
Table 2: In Vivo Efficacy of LY344864 in a Rat Model of Neurogenic Dural Inflammation
| Administration Route | Dose | Effect on Dural Protein Extravasation | Reference |
| Intravenous | 1 mg/kg | Potent inhibition | [1] |
| Oral | Not specified | Potent inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of LY344864 in models of neurogenic inflammation.
Neurogenic Dural Inflammation Model in Rats
This in vivo model is a cornerstone for studying migraine pathophysiology and testing the efficacy of anti-migraine compounds.
Objective: To induce and quantify neurogenic plasma protein extravasation in the dura mater following trigeminal ganglion stimulation and to assess the inhibitory effect of LY344864.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
LY344864 hydrochloride
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans blue dye (50 mg/ml in saline)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Perfusion pump
-
Spectrophotometer
Procedure:
-
Anesthesia and Cannulation: Anesthetize the rat and cannulate the femoral vein for the administration of LY344864 and Evans blue.
-
Stereotaxic Surgery: Mount the rat in a stereotaxic frame. Create a craniotomy to expose the trigeminal ganglion.
-
Drug Administration: Administer LY344864 hydrochloride or vehicle intravenously 5 minutes prior to the administration of Evans blue.
-
Evans Blue Injection: Inject Evans blue (50 mg/kg) intravenously. This dye binds to plasma albumin and serves as a marker for plasma protein extravasation.
-
Trigeminal Ganglion Stimulation: Lower a bipolar electrode into the trigeminal ganglion. Apply electrical stimulation (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes).
-
Perfusion and Tissue Collection: After a circulation period of 10-15 minutes post-stimulation, perfuse the animal with saline to remove intravascular Evans blue. Carefully dissect the dura mater.
-
Quantification of Extravasation: Incubate the dura mater in formamide to extract the Evans blue dye. Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm. The amount of extravasated dye is proportional to the absorbance and is expressed as µg of dye per mg of tissue.
In Vitro 5-HT1F Receptor Functional Assay
This assay determines the functional activity of LY344864 at the human 5-HT1F receptor.
Objective: To measure the ability of LY344864 to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the human 5-HT1F receptor.
Materials:
-
Cell line stably transfected with the human 5-HT1F receptor
-
LY344864 hydrochloride
-
Serotonin (as a positive control)
-
Forskolin
-
cAMP assay kit
Procedure:
-
Cell Culture: Culture the 5-HT1F receptor-expressing cells to confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of LY344864 or serotonin for a specified period.
-
Forskolin Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: The ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the 5-HT1F receptor.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of LY344864 at the 5-HT1F receptor.
Caption: Workflow for the neurogenic dural inflammation model.
Conclusion
LY344864 hydrochloride serves as a critical pharmacological tool for elucidating the role of the 5-HT1F receptor in neurogenic inflammation. The data strongly support its ability to potently inhibit dural plasma protein extravasation, a key event in migraine pathophysiology. The detailed experimental protocols provided herein offer a standardized framework for future research in this area. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the mechanisms of action and the methods used to evaluate them. This guide consolidates essential information for researchers and developers working to advance our understanding and treatment of neurogenic inflammatory disorders.
References
Methodological & Application
Application Notes and Protocols for LY 344864 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor (GPCR) involved in the inhibition of adenylyl cyclase.[1][2][3] Its high affinity and selectivity make it a valuable pharmacological tool for studying the in vitro and in vivo functions of this receptor.[3] These application notes provide detailed protocols for essential in vitro assays to characterize the binding and functional activity of this compound, including a radioligand receptor binding assay and a functional adenylyl cyclase inhibition assay.
Introduction
This compound is a research compound that demonstrates high affinity for the human 5-HT1F receptor, with a reported Ki of 6 nM.[1][2][4] As a full agonist, its activation of the 5-HT1F receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is characteristic of Gi/o-coupled GPCRs. The compound exhibits significant selectivity for the 5-HT1F receptor over other serotonin receptor subtypes and a broad panel of other neuronal receptors.[2][3] The following protocols describe standard in vitro methods to quantify the binding affinity and functional potency of this compound.
Data Presentation
The binding affinities and functional potency of this compound are summarized in the tables below. These values highlight its selectivity for the 5-HT1F receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (µM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2A | 3.935 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Human 5-HT7 | 4.851 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
Data sourced from MedChemExpress.[1][4]
Table 2: Functional Activity of this compound
| Assay Parameter | Value | Receptor |
| EC50 | 3 nM | Human 5-HT1F |
Data sourced from Tocris Bioscience.[1]
Signaling Pathway
Activation of the 5-HT1F receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP concentration.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1F receptor.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., CHO or HEK293) expressing the human 5-HT1F receptor.
-
Radioligand: [3H]5-HT (Serotonin).
-
Test Compound: this compound.
-
Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Dilute the [3H]5-HT in the assay buffer to a working concentration (typically around the Kd value for the 5-HT1F receptor).
-
Prepare the cell membranes in the assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]5-HT, and cell membranes.
-
Non-specific Binding: Add assay buffer, [3H]5-HT, high concentration of unlabeled 5-HT, and cell membranes.
-
Competitive Binding: Add assay buffer, [3H]5-HT, varying concentrations of this compound, and cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This protocol measures the ability of this compound to act as an agonist at the 5-HT1F receptor by quantifying its inhibition of forskolin-stimulated cAMP accumulation in whole cells.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human 5-HT1F receptor.
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation.
-
Cell Culture Medium.
-
Assay Buffer/Medium.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Culture:
-
Culture the cells expressing the 5-HT1F receptor in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Assay Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., IBMX).
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (to allow for inhibition to be observed).
-
-
Compound Addition and Pre-incubation:
-
Remove the culture medium from the cells and add the different concentrations of this compound.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Add the forskolin solution to all wells except for the basal control wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Stop the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound. These assays are fundamental in confirming its high affinity and functional agonism at the 5-HT1F receptor, thereby validating its use as a selective tool for pharmacological research. Researchers should optimize these generalized protocols for their specific experimental conditions and cell systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY 344864 Hydrochloride in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor (GPCR).[1][2][3][4] The 5-HT1F receptor is coupled to an inhibitory G-protein (Gi/o). Activation of the 5-HT1F receptor by an agonist such as this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This makes the cAMP accumulation assay a critical tool for characterizing the functional activity of this compound and similar compounds.
These application notes provide a comprehensive overview and detailed protocols for performing a cAMP accumulation assay to measure the inhibitory effect of this compound on forskolin-stimulated cAMP production in cells expressing the 5-HT1F receptor.
Signaling Pathway of this compound at the 5-HT1F Receptor
Activation of the 5-HT1F receptor by this compound initiates a signaling cascade that results in the inhibition of cAMP production. The key steps are:
-
Ligand Binding: this compound binds to the 5-HT1F receptor.
-
G-Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
G-Protein Dissociation: The activated Gαi subunit dissociates from the βγ subunits.
-
Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits the activity of adenylyl cyclase.
-
Reduced cAMP Production: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP.
Figure 1: Signaling pathway of this compound at the 5-HT1F receptor.
Data Presentation
The following table summarizes the binding affinity and functional activity of this compound at the human 5-HT1F receptor.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | Human 5-HT1F | 6 nM | Radioligand Binding | [1][3][4][5] |
| EC50 | Human 5-HT1F | ~3 nM | Functional Assay (Inhibition of Forskolin-Stimulated cAMP) | [2] |
| Activity | Human 5-HT1F | Full Agonist | Functional Assay (Inhibition of Forskolin-Stimulated cAMP) | [1][3][4] |
Experimental Protocols
Principle of the Assay
This assay measures the ability of a Gi-coupled receptor agonist, such as this compound, to inhibit the production of cAMP. To achieve a measurable baseline, adenylyl cyclase is first stimulated with forskolin, which leads to a significant increase in intracellular cAMP levels. The addition of a 5-HT1F receptor agonist will then cause a dose-dependent decrease in this forskolin-stimulated cAMP accumulation. The amount of cAMP produced is quantified using a competitive immunoassay, typically employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.
Experimental Workflow
Figure 2: General experimental workflow for a cAMP accumulation assay.
Detailed Methodology
This protocol is adapted for a 384-well plate format using a TR-FRET-based cAMP detection kit. Volumes and concentrations may need to be optimized for different cell lines and detection technologies.
Materials and Reagents:
-
Cell Line: A stable cell line expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Forskolin: Stock solution in DMSO.
-
cAMP Detection Kit: A commercial TR-FRET-based kit (e.g., LANCE Ultra cAMP from Revvity).
-
Assay Plates: White, opaque 384-well plates.
-
Plate Reader: A plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS and resuspend them in stimulation buffer at a pre-determined optimal density (e.g., 1,000 to 5,000 cells per well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 5 µL of the diluted compound to the appropriate wells of the 384-well plate. Include wells for vehicle control (DMSO) and a positive control (e.g., a known 5-HT1F agonist).
-
-
Cell Stimulation:
-
Add 5 µL of the cell suspension to each well containing the compound.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that will yield approximately 80% of the maximal cAMP response (EC80). This concentration needs to be determined empirically for the specific cell line.
-
Add 5 µL of the forskolin solution to all wells except for the negative control wells (which receive 5 µL of stimulation buffer without forskolin).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) in the lysis buffer provided with the kit, according to the manufacturer's instructions.
-
Add 5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 or 340 nm, and emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw TR-FRET ratios of the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the functional activity of this compound at the 5-HT1F receptor. The provided protocols and application notes offer a framework for researchers to successfully implement this assay in their drug discovery and development efforts. Optimization of assay parameters, such as cell density and forskolin concentration, is crucial for obtaining high-quality, reproducible data.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LY344864 Hydrochloride in a Rat Migraine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor. Its utility in preclinical migraine research stems from its ability to inhibit key pathological mechanisms of migraine, such as neurogenic dural inflammation and the activation of the trigeminal nervous system, without causing the vasoconstriction associated with other serotonin receptor agonists like triptans. These application notes provide detailed protocols for utilizing LY344864 hydrochloride in established rat models of migraine, along with summarized data and a schematic of its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of LY344864 hydrochloride in two key rat migraine models.
Table 1: Inhibition of Capsaicin-Induced c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
| Compound | Dose (mg/kg, i.p.) | ID50 (mg/kg) | Effect | Reference |
| LY344864 | 0.1, 1 | 0.6 | Significantly decreased the number of c-fos-like immunoreactive cells. | |
| Sumatriptan | 0.01, 0.1, 1, 10 | 0.04 | Decreased the number of c-fos-like immunoreactive cells. |
Table 2: Inhibition of Neurogenic Dural Plasma Protein Extravasation
| Compound | Administration | Effect | Reference |
| LY344864 | Oral and Intravenous | Potently inhibited dural protein extravasation. | |
| Sumatriptan | Intravenous | Inhibited dural extravasation. |
Experimental Protocols
Neurogenic Dural Inflammation Model
This model assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater, a key feature of neurogenic inflammation implicated in migraine.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
LY344864 hydrochloride
-
Anesthetic (e.g., sodium pentobarbital, urethane)
-
Surgical instruments
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Evans blue dye (or 125I-labelled bovine serum albumin)
-
Saline
-
Perfusion pump
-
Spectrophotometer or gamma counter
Protocol:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert a cannula into the femoral vein for drug and dye administration.
-
Mount the rat in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole over the superior sagittal sinus to expose the dura mater.
-
Carefully position a bipolar stimulating electrode over the dura.
-
-
Induction of Neurogenic Inflammation:
-
Administer Evans blue dye (or 125I-labelled bovine serum albumin) intravenously.
-
Deliver electrical stimulation to the trigeminal ganglion to induce neurogenic dural extravasation.
-
-
Drug Administration:
-
Administer LY344864 hydrochloride intravenously or orally at various doses prior to the electrical stimulation. A vehicle control group should be included.
-
-
Quantification of Plasma Extravasation:
-
After a set period of circulation, perfuse the animal with saline to remove intravascular dye.
-
Carefully dissect the dura mater.
-
Quantify the amount of extravasated dye in the dura mater using a spectrophotometer (for Evans blue) or a gamma counter (for 125I-BSA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of plasma extravasation for each dose of LY344864 hydrochloride compared to the vehicle control group.
-
Capsaicin-Induced c-Fos Expression Model
This model evaluates the effect of a compound on neuronal activation in the trigeminal nucleus caudalis (TNC), a key area for processing migraine pain signals.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
LY344864 hydrochloride
-
Anesthetic (e.g., urethane)
-
Capsaicin
-
Intracisternal injection needle
-
Perfusion solutions (saline, paraformaldehyde)
-
Cryostat or vibrating microtome
-
Immunohistochemistry reagents (primary antibody against c-Fos, secondary antibody, detection reagents)
-
Microscope
Protocol:
-
Animal Preparation:
-
Anesthetize the rat with urethane.
-
-
Drug Administration:
-
Administer LY344864 hydrochloride intraperitoneally at various doses 15 minutes before capsaicin administration. A vehicle control group should be included.
-
-
Induction of c-Fos Expression:
-
Administer capsaicin via intracisternal injection to induce noxious meningeal stimulation.
-
-
Tissue Processing:
-
Two hours after capsaicin injection, perfuse the rat transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix it in paraformaldehyde.
-
Section the brainstem, specifically the TNC region, using a cryostat or vibrating microtome.
-
-
Immunohistochemistry:
-
Perform immunohistochemistry for c-Fos protein on the TNC sections.
-
Incubate sections with a primary antibody specific for c-Fos.
-
Follow with an appropriate biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive neurons using a chromogen like diaminobenzidine (DAB).
-
-
Quantification and Analysis:
-
Under a light microscope, count the number of c-Fos-like immunoreactive cells in the laminae I and II of the TNC.
-
Compare the number of c-Fos positive cells in the LY344864-treated groups to the vehicle control group to determine the extent of inhibition.
-
Visualizations
Application Notes and Protocols for LY 344864 Hydrochloride Administration in Parkinson's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the administration and effects of LY 344864 hydrochloride, a selective 5-HT1F receptor agonist, in a preclinical mouse model of Parkinson's disease. Contrary to initial hypotheses targeting 5-HT2A receptors, recent research has highlighted the neuroprotective potential of LY 344864 through a distinct mechanism involving the enhancement of mitochondrial biogenesis. This document details the experimental protocols for utilizing a 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease to evaluate the therapeutic efficacy of LY 344864. Furthermore, it presents the quantitative outcomes of these studies and visualizes the underlying signaling pathways and experimental workflows.
Section 1: this compound - A 5-HT1F Receptor Agonist Approach
This compound has been identified as a potent and selective agonist for the 5-HT1F serotonin receptor. In the context of Parkinson's disease, its mechanism of action is not centered on the modulation of dopaminergic or glutamatergic signaling in the same manner as 5-HT2A antagonists. Instead, its therapeutic potential lies in its ability to stimulate mitochondrial biogenesis, a process critical for neuronal health and survival. Mitochondrial dysfunction is a key pathological feature of Parkinson's disease, and promoting the generation of new, healthy mitochondria presents a novel neuroprotective strategy.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
The 6-OHDA mouse model is a well-established method for inducing the selective degeneration of dopaminergic neurons, mimicking a key pathological hallmark of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Saline (sterile, 0.9%)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice to the housing conditions for at least one week prior to surgery.
-
Anesthesia: Anesthetize the mice using isoflurane or another suitable anesthetic.
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes over the target brain region, the striatum.
-
Prepare a fresh solution of 6-OHDA in cold, sterile saline.
-
Slowly inject the 6-OHDA solution bilaterally into the striatum using a Hamilton syringe.
-
-
Post-Operative Care:
-
Suture the incision and allow the mouse to recover on a heating pad.
-
Provide post-operative analgesia as required.
-
Monitor the animals closely for the first few days after surgery.
-
-
Lesion Confirmation: Allow sufficient time (e.g., 7 days) for the 6-OHDA-induced lesion to develop before commencing drug treatment. The extent of the lesion can be confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
Experimental Protocol: this compound Administration
This protocol is based on the study by Scholpa et al. (2018), which investigated the effects of LY 344864 in the 6-OHDA mouse model.[1]
Materials:
-
6-OHDA-lesioned mice
-
This compound
-
Vehicle (e.g., sterile saline)
-
Injection supplies (e.g., syringes, needles)
Procedure:
-
Treatment Groups: Divide the 6-OHDA-lesioned mice into at least two groups: a vehicle control group and an LY 344864 treatment group.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for the desired dosage.
-
Administration:
-
Behavioral and Histological Analysis: Following the 14-day treatment period, conduct behavioral assessments and prepare brain tissue for histological analysis.
Experimental Protocol: Assessment of Locomotor Activity (Open Field Test)
The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field arena (a square or circular enclosure)
-
Video tracking software
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Testing:
-
Gently place a mouse into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 10-20 minutes).
-
Record the mouse's activity using an overhead video camera.
-
-
Data Analysis: Use video tracking software to analyze various parameters of locomotor activity, including:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency
-
-
Cleaning: Thoroughly clean the arena between each mouse to remove any olfactory cues.
Experimental Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry
TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Immunohistochemical staining for TH allows for the visualization and quantification of dopaminergic neuron loss and the neuroprotective effects of treatment.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody: anti-TH antibody
-
Secondary antibody (conjugated to a fluorescent marker or an enzyme for colorimetric detection)
-
Blocking solution
-
Wash buffers
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse the mice with a fixative (e.g., paraformaldehyde) and collect the brains. Post-fix the brains and then cryoprotect them before sectioning on a cryostat or microtome.
-
Staining:
-
Mount the brain sections on slides.
-
Permeabilize the tissue and block non-specific antibody binding.
-
Incubate the sections with the primary anti-TH antibody.
-
Wash the sections and then incubate with the appropriate secondary antibody.
-
-
Visualization:
-
If using a fluorescent secondary antibody, visualize the staining using a fluorescence microscope.
-
If using an enzyme-conjugated secondary antibody, use a suitable substrate to develop a colored precipitate and visualize with a bright-field microscope.
-
-
Quantification:
-
Capture images of the substantia nigra and striatum.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using image analysis software.
-
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the 6-OHDA mouse model of Parkinson's disease, based on the findings of Scholpa et al. (2018).[1]
Table 1: Effect of LY 344864 on Locomotor Activity in 6-OHDA Lesioned Mice
| Treatment Group | Locomotor Activity (e.g., Total Distance Traveled) |
| Vehicle-Treated Lesioned Mice | Decreased locomotor activity |
| LY 344864-Treated Lesioned Mice | Increased locomotor activity compared to vehicle-treated lesioned mice |
Table 2: Neuroprotective Effect of LY 344864 on Dopaminergic Neurons in 6-OHDA Lesioned Mice
| Brain Region | Measurement | Vehicle-Treated Lesioned Mice | LY 344864-Treated Lesioned Mice |
| Striatum | Tyrosine Hydroxylase Immunoreactivity | Significant loss | Attenuated loss compared to vehicle |
| Substantia Nigra | Tyrosine Hydroxylase Immunoreactivity | Significant loss | Attenuated loss compared to vehicle |
Mandatory Visualization
Caption: Experimental workflow for evaluating LY 344864 in a 6-OHDA mouse model.
Caption: Signaling pathway of LY 344864 via 5-HT1F receptor activation.
Conclusion
The administration of this compound in a 6-OHDA mouse model of Parkinson's disease demonstrates a promising neuroprotective effect, likely mediated by the induction of mitochondrial biogenesis through the activation of 5-HT1F receptors. The protocols and data presented here provide a framework for further investigation into this novel therapeutic strategy for Parkinson's disease. Researchers and drug development professionals are encouraged to utilize these methodologies to explore the full potential of 5-HT1F receptor agonists in neurodegenerative disorders.
References
Application Notes and Protocols for Western Blot Analysis Following LY 344864 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of LY 344864 hydrochloride, a selective 5-HT1F receptor agonist. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes with data presentation guidelines.
Introduction to this compound
This compound is a potent and selective agonist for the 5-hydroxytryptamine 1F (5-HT1F) receptor.[1] Its primary mechanism of action involves the activation of this G-protein coupled receptor, which is predominantly expressed in the brain.[1] Activation of the 5-HT1F receptor is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A significant downstream effect of this compound treatment is the induction of mitochondrial biogenesis, a process crucial for cellular energy homeostasis and neuronal health.[1][2] This makes it a valuable tool for research in neurodegenerative diseases, such as Parkinson's disease, and other conditions where mitochondrial dysfunction is implicated.[1][2]
Key Signaling Pathway and Protein Targets for Western Blot Analysis
The signaling cascade initiated by this compound binding to the 5-HT1F receptor involves the Gi/o protein, which inhibits adenylyl cyclase, thereby reducing cAMP production and subsequent protein kinase A (PKA) activity. This pathway ultimately influences the expression of proteins involved in mitochondrial biogenesis.
The primary protein targets for Western blot analysis after this compound treatment include key regulators of mitochondrial biogenesis:
-
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α): A master regulator of mitochondrial biogenesis.
-
Nuclear Respiratory Factor 1 (NRF1): A transcription factor that activates the expression of nuclear genes encoding mitochondrial proteins.
-
Mitochondrial Transcription Factor A (TFAM): A key activator of mitochondrial DNA transcription and replication.
Increased expression of these proteins is indicative of enhanced mitochondrial biogenesis.
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and structured format to allow for easy comparison between treatment groups. Densitometric analysis of protein bands should be normalized to a loading control (e.g., β-actin, GAPDH, or total protein stain).
Table 1: Relative Protein Expression of Mitochondrial Biogenesis Markers in Brain Tissue of a Parkinson's Disease Mouse Model Following this compound Treatment
| Treatment Group | PGC-1α (Fold Change vs. Vehicle) | NRF1 (Fold Change vs. Vehicle) | TFAM (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| LY 344864 (2 mg/kg) | 1.85 | 1.62 | 1.93 |
Note: The data presented in this table are representative examples based on findings that this compound increases the expression of mitochondrial biogenesis markers. Actual results may vary depending on the experimental model and conditions.
Table 2: Relative Protein Expression of Mitochondrial Biogenesis Markers in a Neuronal Cell Line Treated with this compound
| Treatment | Concentration (µM) | PGC-1α (Fold Change vs. Control) | NRF1 (Fold Change vs. Control) | TFAM (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 | 1.00 |
| LY 344864 | 1 | 1.55 | 1.40 | 1.65 |
| LY 344864 | 10 | 2.10 | 1.85 | 2.20 |
Note: The data presented in this table are representative examples. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides detailed protocols for cell culture treatment and subsequent Western blot analysis.
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate culture vessels and grow to 70-80% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same concentration of the solvent.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
Protocol 2: Western Blot Analysis of Mitochondrial Biogenesis Markers
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-20% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PGC-1α, NRF1, and TFAM, diluted in blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Signal Detection: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control bands.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols: Preparing LY 344864 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of LY 344864 hydrochloride in dimethyl sulfoxide (DMSO). This compound is a potent and selective 5-HT1F receptor agonist, a valuable tool in neuroscience research, particularly in studies related to migraine, pain, and neurodegenerative diseases.[1][2][3]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 387.88 g/mol | |
| Formula | C₂₁H₂₂FN₃O · HCl | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Water | Up to 50 mM | |
| Storage Temperature | 2-8°C or +4°C |
Mechanism of Action: 5-HT1F Receptor Agonism
LY 344864 is a selective agonist for the 5-HT1F serotonin receptor with a high affinity (Ki of 6 nM).[1][4] It demonstrates significantly lower affinity for other serotonin receptor subtypes, making it a selective tool for studying 5-HT1F-mediated signaling pathways. The activation of the 5-HT1F receptor is implicated in the inhibition of neurogenic dural inflammation, a key process in migraine pathophysiology.[2] Additionally, research suggests a role for 5-HT1F receptor agonism in promoting mitochondrial biogenesis, with potential therapeutic implications for conditions like Parkinson's disease.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (387.88 g/mol ).
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 387.88 g/mol x 1000 mg/g = 3.8788 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.88 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Addition of DMSO:
-
Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 387.88 g/mol ) / (10 mmol/L) x 1,000,000 µL/L
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Important Considerations
-
Hygroscopicity: this compound powder may be hygroscopic. Store the powder in a desiccator and handle it quickly in a low-humidity environment to prevent absorption of moisture.
-
Solvent Purity: Use high-purity, anhydrous DMSO to ensure the stability of the compound and prevent degradation.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting is highly recommended.
-
Working Dilutions: For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically less than 0.5%). Always prepare fresh working dilutions from the frozen stock on the day of the experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY-344864 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LY 344864 Hydrochloride in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 hydrochloride is a potent and selective agonist for the 5-HT1F serotonin receptor, with a Ki of 6 nM.[1][2] It exhibits over 80-fold selectivity for the 5-HT1F receptor compared to other serotonin receptor subtypes.[3][4] This compound has been instrumental in preclinical research for investigating the therapeutic potential of 5-HT1F receptor agonism in various disease models, including migraine, Parkinson's disease, and neuropathic pain. A key mechanism of action for LY 344864 is the induction of mitochondrial biogenesis, which is thought to contribute to its neuroprotective and restorative effects.[2][3] LY 344864 can cross the blood-brain barrier to some extent, making it suitable for in vivo studies targeting the central nervous system.[1][2][5]
These application notes provide a summary of dosages and detailed protocols from key in vivo rodent studies to guide researchers in their experimental design.
Data Presentation: In Vivo Rodent Study Dosages
The following tables summarize the reported dosages of this compound used in various rodent models.
Table 1: this compound Dosage in Rat Models
| Indication | Rat Strain | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| Migraine (Neurogenic Dural Inflammation) | Male F344 | Intravenous (i.v.) | 0-10 ng/kg | Single dose | Inhibited dural protein extravasation with an ID50 of 0.6 ng/kg.[1][2] | Phebus et al., 1997[5] |
| Migraine (Neurogenic Dural Inflammation) | Male F344 | Oral (p.o.) | 0-10 ng/kg | Single dose | Inhibited dural protein extravasation with an ID50 of 1.2 ng/kg.[1][2] | Phebus et al., 1997[5] |
| Brain Penetration | Not Specified | Intravenous (i.v.) | 1 mg/kg | Single dose | Brain cortex levels remained relatively constant for the first 6 hours after injection.[5] | Phebus et al., 1997[5] |
| Methamphetamine Reinstatement | Not Specified | Intracerebroventricular (i.c.v.) | 2 μg/5 μL | Single dose | Inhibited methamphetamine-seeking behavior.[6] | Unreferenced Study[6] |
Table 2: this compound Dosage in Mouse Models
| Indication | Mouse Strain | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| Parkinson's Disease | Male C57BL/6 | Intraperitoneal (i.p.) | 2 mg/kg | Daily for 14 days | Attenuated dopaminergic neuron loss and improved locomotor activity.[1][2] | Scholpa et al., 2018[2] |
Experimental Protocols
Neurogenic Dural Inflammation Model in Rats (Migraine Model)
This protocol is adapted from Phebus et al., 1997.[5]
Objective: To assess the efficacy of LY 344864 in a preclinical model of migraine by measuring its ability to inhibit neurogenic dural inflammation.
Animals: Male F344 rats.
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a tracheotomy and cannulate the femoral vein for drug administration.
-
Place the rat in a stereotaxic frame.
-
Expose the skull and drill a small burr hole to expose the superior sagittal sinus.
-
Carefully position a stimulating electrode over the trigeminal ganglion.
Experimental Workflow:
Experimental workflow for the neurogenic dural inflammation model.
Procedure:
-
Administer this compound or vehicle intravenously (10 minutes before stimulation) or orally (75 minutes before stimulation).
-
Initiate electrical stimulation of the trigeminal ganglion.
-
Simultaneously, inject a tracer dye (e.g., Evans blue) intravenously to measure plasma protein extravasation.
-
After a set period of stimulation, collect a dural sample.
-
Quantify the amount of extravasated dye in the dura mater to assess the level of inflammation.
6-Hydroxydopamine (6-OHDA) Model in Mice (Parkinson's Disease Model)
This protocol is adapted from Scholpa et al., 2018.[2]
Objective: To evaluate the neuroprotective and behavioral effects of LY 344864 in a mouse model of Parkinson's disease.
Animals: Male C57BL/6 mice.
6-OHDA Lesioning Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform bilateral intrastriatal injections of 6-hydroxydopamine (or saline for the control group).
Experimental Workflow:
Workflow for the 6-OHDA Parkinson's disease model.
Procedure:
-
Seven days post-lesion, begin daily intraperitoneal injections of this compound (2 mg/kg) or vehicle for 14 days.
-
Conduct behavioral testing (e.g., locomotor activity) before lesioning, 7 days post-lesion, and after the treatment period.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Perform immunohistochemical analysis to assess the loss of tyrosine hydroxylase-immunoreactive (TH-ir) neurons in the striatum and substantia nigra.
-
Conduct molecular analyses (e.g., qPCR, Western blot) to measure markers of mitochondrial biogenesis.
Signaling Pathway
Activation of the 5-HT1F receptor by LY 344864 has been shown to induce mitochondrial biogenesis, a process regulated by the PGC-1α signaling pathway. This is believed to be a key mechanism underlying its therapeutic effects.
Signaling pathway of LY 344864-induced mitochondrial biogenesis.
References
- 1. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1F receptor-mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation [frontiersin.org]
- 4. 5-HT1F Receptor Research -- Neurotransmitter.net [neurotransmitter.net]
- 5. 5-HT1F receptor agonism induces mitochondrial biogenesis and increases cellular function in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022155152A1 - Htr1f antagonists for improvement of beta cell survival and function - Google Patents [patents.google.com]
Application Notes and Protocols: Oral vs. Intravenous Administration of LY344864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864 hydrochloride is a potent and highly selective agonist for the 5-HT1F serotonin receptor subtype.[1] It has demonstrated efficacy in preclinical models of migraine following both oral and intravenous administration, primarily through the inhibition of neurogenic dural inflammation.[1][2] This document provides a detailed overview of the available data comparing the oral and intravenous routes of administration for LY344864, along with generalized protocols for its use in preclinical research, specifically in rat models.
Data Presentation
Pharmacodynamic Efficacy
While specific pharmacokinetic values are not available, preclinical studies in rats have demonstrated that LY344864 potently inhibits dural protein extravasation, a key process in migraine pathophysiology, when administered both intravenously and orally. The median effective dose (ID50) for this inhibition has been reported, indicating high potency via both routes.
| Administration Route | Efficacy Measure | ID50 (ng/kg) in Rats | Study Reference (Hypothetical) |
| Intravenous (IV) | Inhibition of Neurogenic Dural Inflammation | 0.6 | Phebus et al., 1997 |
| Oral (PO) | Inhibition of Neurogenic Dural Inflammation | 1.2 | Phebus et al., 1997 |
Pharmacokinetic Parameters (Template)
The following tables are templates for researchers to populate with data obtained from pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of LY344864 Hydrochloride Following Intravenous Administration in Rats (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | e.g., 1 |
| Cmax | ng/mL | e.g., 500 ± 50 |
| Tmax | h | e.g., 0.08 (5 min) |
| AUC(0-t) | ng·h/mL | e.g., 1200 ± 150 |
| AUC(0-inf) | ng·h/mL | e.g., 1250 ± 160 |
| Half-life (t½) | h | e.g., 2.5 ± 0.5 |
| Clearance (CL) | L/h/kg | e.g., 0.8 ± 0.1 |
| Volume of Distribution (Vd) | L/kg | e.g., 2.0 ± 0.3 |
Table 2: Pharmacokinetic Parameters of LY344864 Hydrochloride Following Oral Administration in Rats (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | e.g., 5 |
| Cmax | ng/mL | e.g., 200 ± 40 |
| Tmax | h | e.g., 1.0 ± 0.2 |
| AUC(0-t) | ng·h/mL | e.g., 1500 ± 200 |
| AUC(0-inf) | ng·h/mL | e.g., 1600 ± 220 |
| Half-life (t½) | h | e.g., 3.0 ± 0.6 |
| Bioavailability (F%) | % | Calculated |
Experimental Protocols
Preparation of LY344864 Hydrochloride Formulations
a) Intravenous (IV) Formulation:
-
Vehicle Selection: A common vehicle for intravenous administration of hydrochloride salts is sterile 0.9% saline. Alternatively, a solution of 5% dextrose in water (D5W) can be used. The solubility of LY344864 hydrochloride should be confirmed in the chosen vehicle.
-
Preparation:
-
Aseptically weigh the required amount of LY344864 hydrochloride powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in the chosen sterile vehicle to the desired final concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C, protected from light, until use. Stability under these conditions should be validated.
-
b) Oral (PO) Formulation:
-
Vehicle Selection: For oral gavage, an aqueous vehicle is often preferred. This can be sterile water, 0.9% saline, or a 0.5% methylcellulose solution to create a more uniform suspension if the compound has limited solubility.
-
Preparation:
-
Weigh the required amount of LY344864 hydrochloride powder.
-
Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration (e.g., 2 mg/mL).
-
If a suspension is formed, ensure it is homogenous by continuous stirring or vortexing before and during dose administration.
-
Store the preparation at 2-8°C, protected from light. If it is a suspension, ensure it is thoroughly resuspended before each use.
-
Animal Model and Administration Procedures
a) Animals:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Weight: 250-300 g.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: For oral administration studies, animals are typically fasted overnight (with free access to water) to minimize variability in gastrointestinal absorption.
b) Intravenous Administration:
-
Route: The lateral tail vein is the most common and accessible site for intravenous injection in rats.
-
Procedure:
-
Restrain the rat using an appropriate method (e.g., a commercial restrainer).
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the LY344864 formulation, perform the injection into one of the lateral tail veins.
-
Administer the dose as a slow bolus over approximately 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
c) Oral Administration (Gavage):
-
Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure delivery to the stomach.
-
Attach the gavage needle to a syringe containing the LY344864 formulation.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Blood Sampling for Pharmacokinetic Analysis
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula (e.g., in the jugular vein) for serial sampling.
-
Time Points:
-
IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Oral Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Collection:
-
Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for Quantification of LY344864 in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of LY344864 in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Generalized):
-
Chromatography Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for LY344864 and the internal standard.
-
Visualizations
Signaling Pathway of LY344864
Caption: 5-HT1F receptor signaling cascade initiated by LY344864.
Experimental Workflow: Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study of LY344864.
References
Troubleshooting & Optimization
LY 344864 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY 344864 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common solvents?
This compound exhibits good solubility in water and dimethyl sulfoxide (DMSO). Below is a summary of its solubility in these solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 50 mM | 19.39 mg/mL |
| DMSO | 100 mM | 38.79 mg/mL |
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, we recommend using either water or DMSO. For long-term storage, DMSO is often preferred.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.38788 mg of the compound (Molecular Weight: 387.88 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
3. I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where its solubility is lower. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your stock solution further to a lower final concentration.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, you can try to have a small percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
pH Adjustment: The pH of your aqueous buffer can influence the solubility of the compound. While specific data for this compound is not available, amine hydrochloride salts can sometimes be more soluble at a slightly acidic pH. You could try preparing your buffer at a slightly lower pH (e.g., pH 6.0-7.0) to see if it improves solubility.
-
Use of Surfactants or Solubilizing Agents: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to increase the solubility of a compound in an aqueous solution. However, the compatibility of these agents with your specific assay should be verified.
4. What is the recommended storage condition for this compound?
-
Solid Form: The solid compound should be stored at +4°C.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
5. What is the mechanism of action of this compound?
This compound is a potent and selective agonist of the 5-HT1F receptor. The 5-HT1F receptor is a G-protein coupled receptor (GPCR). Activation of the 5-HT1F receptor by an agonist like this compound leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is believed to play a role in modulating various physiological processes.
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1F receptor.
Caption: General experimental workflow for using this compound.
Technical Support Center: In Vivo Delivery of LY 344864 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LY 344864 hydrochloride in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues encountered during the in vivo administration of this compound.
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[1][2][3] For in vivo applications, the optimal vehicle aims to ensure solubility, stability, and biocompatibility.
-
For Intravenous (IV) and Oral (PO) Administration: Based on its aqueous solubility, sterile, isotonic saline (0.9% NaCl) is a suitable and commonly used vehicle for both IV and oral administration of this compound. It is biocompatible and minimizes the risk of vehicle-induced toxicity. Foundational in vivo studies have demonstrated the efficacy of this compound following both intravenous and oral administration, likely using a simple aqueous-based vehicle.[1][4]
-
Alternative for Higher Concentrations: If higher concentrations are required that exceed the aqueous solubility, a co-solvent system may be considered. A common approach for poorly soluble compounds is a mixture of DMSO and polyethylene glycol (PEG), diluted with saline. However, it is crucial to keep the final concentration of organic solvents to a minimum to avoid toxicity.
Q2: My this compound solution is cloudy or shows precipitation. What should I do?
A2: Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Verify Solubility Limits: Ensure that the concentration of your solution does not exceed the solubility limits in the chosen vehicle (see Table 1).
-
pH Adjustment: As a hydrochloride salt of a weakly basic compound, the solubility of LY 344864 is pH-dependent. Maintaining a slightly acidic pH can help to keep the compound in its more soluble protonated form.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment. If storage is necessary, refrigerate at 2-8°C to slow down potential degradation or precipitation.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
Disproportionation: Hydrochloride salts of weakly basic compounds can sometimes convert to the less soluble free base in aqueous suspensions, a process known as disproportionation. This can be mitigated by maintaining a low pH or by cooling the suspension.
Q3: I am observing inconsistent results between animals in my study. What are the potential causes?
A3: High variability in in vivo experiments can arise from several factors:
-
Inaccurate Dosing: Ensure accurate and consistent administration volumes, especially when dealing with small volumes for mice. Calibrate pipettes and use appropriate syringe sizes.
-
Biological Variability: Inherent biological differences between animals can contribute to variability. To mitigate this, use a sufficient number of animals per group to achieve statistical power and ensure animals are age- and sex-matched.
-
Incomplete Drug Solubilization: If the drug is not fully dissolved, the actual administered dose may vary. Visually inspect your solution for any particulates before administration.
Q4: Are there any potential adverse effects associated with high doses of a 5-HT1F agonist?
A4: While LY 344864 is a selective 5-HT1F agonist, high doses of serotonergic agents can potentially lead to serotonin syndrome. This condition is characterized by a triad of symptoms: altered mental status, autonomic dysfunction, and neuromuscular hyperactivity. In preclinical studies, it is important to monitor animals for signs of toxicity such as agitation, tremors, and changes in body temperature. If such signs are observed, consider reducing the dose. Management in a preclinical setting would primarily involve discontinuing the administration of the serotonergic agent and providing supportive care.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 387.88 g/mol | [1][3] |
| Formula | C₂₁H₂₂FN₃O·HCl | [1][3] |
| Solubility in Water | Up to 50 mM | [1][2][3] |
| Solubility in DMSO | Up to 100 mM | [1][2][3] |
| Purity | ≥99% | [1][3] |
| Storage | Store at +4°C | [1][3] |
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes for this compound in rodents.
Protocol 1: Intravenous (IV) Injection via the Tail Vein (Mouse/Rat)
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Dissolve the compound in sterile 0.9% saline to the final desired concentration.
-
Ensure the solution is clear and free of particulates. Gentle warming or sonication may be used if necessary.
-
Filter the solution through a 0.22 µm sterile filter before injection.
-
-
Animal Restraint and Vein Dilation:
-
Place the animal in a suitable restraint device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Use a 27-30 gauge needle attached to a 1 mL syringe.
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the calculated volume. The maximum bolus injection volume is typically 5 mL/kg.
-
If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection Monitoring:
-
After injection, apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage (Mouse/Rat)
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of this compound in sterile 0.9% saline or purified water.
-
Ensure the compound is fully dissolved. For suspensions, ensure it is uniformly mixed before each administration.
-
-
Gavage Needle Selection and Measurement:
-
Select an appropriately sized gavage needle (typically 18-20 gauge for mice, 16-18 gauge for rats) with a ball-tip to prevent esophageal injury.
-
Measure the length of the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.
-
-
Administration Procedure:
-
Firmly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal may swallow as the tube is passed.
-
If any resistance is felt, do not force the tube. Withdraw and re-insert.
-
Once the tube is inserted to the pre-measured depth, administer the solution. The maximum recommended volume is 10 mL/kg.
-
-
Post-Gavage Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
Signaling Pathway of this compound
Caption: 5-HT1F Receptor Signaling Pathway.
Experimental Workflow for In Vivo Study
Caption: General In Vivo Experimental Workflow.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle-based oral formulation can surprise you with inferior in vivo absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
LY 344864 hydrochloride long-term storage and stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of LY 344864 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
The solid compound should be stored at +4°C or in a refrigerator at 2-8°C.[1] When stored correctly in a tightly sealed vial, the product can be stored for up to 12 months.[1] One supplier suggests a storage duration of up to 6 months.[2] It is also recommended to protect the solid from light.
Q2: What is the best practice for preparing stock solutions?
To prepare a stock solution, we recommend reconstituting the solid in a suitable solvent like DMSO or water. Before opening the vial, allow the product to warm to room temperature for at least 60 minutes to prevent condensation.[2] When preparing stock solutions, it is crucial to use the batch-specific molecular weight found on the product's vial or Certificate of Analysis, as this can vary slightly.[3]
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C.[2] This practice helps to prevent degradation from repeated freeze-thaw cycles.[4] While it is always best to prepare fresh solutions for immediate use, aliquoted stock solutions are generally stable for at least one month, with some data suggesting stability for up to three months at -20°C.[2] For the free base form (LY 344864), storage at -20°C is recommended for up to one year, and at -80°C for up to two years.[4]
Q4: In which solvents is this compound soluble?
This compound is soluble in both DMSO and water. Solubility in DMSO is consistently reported to be up to 100 mM.[1][3] Reports on water solubility vary, with maximum concentrations cited between 5 mM and 50 mM.[1][3] We recommend starting with a small amount to test solubility in your specific aqueous buffer.
Troubleshooting Guide
Issue: The compound is not dissolving completely in my chosen solvent.
-
Solution 1: Check Concentration. Ensure the target concentration does not exceed the maximum solubility for that solvent (see Table 2).
-
Solution 2: Gentle Warming. You can gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. However, avoid excessive heat as it may promote degradation.
-
Solution 3: Sonication. Brief periods of sonication in a water bath can also help break up particulates and facilitate dissolution.
-
Solution 4: Switch Solvents. If you are using an aqueous buffer and experiencing issues, try preparing a high-concentration stock in DMSO first, and then diluting it into your aqueous experimental medium.
Issue: I observed precipitation in my stock solution after thawing.
-
Solution 1: Re-dissolve. Before use, ensure the vial has fully equilibrated to room temperature.[2] Vortex the solution thoroughly to see if the precipitate redissolves. Gentle warming may also be effective.
-
Solution 2: Centrifuge. If the precipitate does not redissolve, it may indicate that the storage concentration is too high for the solvent, especially after a freeze-thaw cycle. Centrifuge the vial to pellet the precipitate and carefully pipette the supernatant for your experiment. Note that the actual concentration of the supernatant may be lower than intended.
-
Solution 3: Prepare Fresh. To ensure accurate concentration, the best course of action is to discard the solution and prepare a fresh stock. Consider preparing a more dilute stock for future use.
Issue: I suspect my compound may have degraded. How can I check its purity?
-
Visual Inspection: Check for any changes in the physical appearance of the solid (e.g., color change from white) or solution (e.g., color change, cloudiness).
-
Analytical Chemistry: The most reliable method to assess purity is through High-Performance Liquid Chromatography (HPLC), which is the standard quality control assay for this compound.[3] Comparing the chromatogram of your sample to a new, reference sample can confirm its integrity.
Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | +4°C (2-8°C) | Up to 12 months[1] | Keep vial tightly sealed and protected from light.[2] |
| Stock Solution | -20°C | 1 to 3 months[2] | Aliquot to avoid freeze-thaw cycles.[4] |
| Stock Solution | -80°C | Up to 2 years (for free base)[4] | A potential option for very long-term storage. |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Source(s) |
| DMSO | 100 mM | [1][3] |
| Water | 5 mM - 50 mM | [1][3] |
Experimental Protocols
Protocol: General Workflow for Assessing Compound Stability via HPLC
This protocol provides a general framework for stability assessment. Specific parameters such as the mobile phase, column, and gradient may need to be optimized for this compound.
-
Standard Preparation: Prepare a fresh stock solution of this compound of known concentration from a new vial to serve as a reference standard (Time zero sample).
-
Sample Preparation: Prepare a solution of the test sample (the compound that has been in storage) at the same concentration as the reference standard.
-
HPLC System Setup:
-
Column: A C18 reverse-phase column is commonly used for this type of molecule.
-
Mobile Phase: A typical mobile phase might consist of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: A UV detector set to an appropriate wavelength (e.g., determined by a UV scan of the compound).
-
Flow Rate & Injection Volume: Standard parameters (e.g., 1 mL/min flow rate, 10 µL injection volume).
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of the intact compound.
-
Inject the test sample.
-
-
Data Interpretation:
-
Compare the chromatogram of the test sample to the reference standard.
-
A significant decrease in the peak area of the main compound or the appearance of new peaks (degradation products) in the test sample indicates degradation.
-
Purity can be calculated by dividing the peak area of the main compound by the total area of all peaks.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for troubleshooting solution issues.
References
Optimizing LY 344864 hydrochloride dose for maximal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with LY344864 hydrochloride, a potent and selective 5-HT1F receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is LY344864 hydrochloride and what is its primary mechanism of action?
LY344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor, with a high affinity (Ki of approximately 6 nM) and an EC50 of around 3 nM.[1][2] It functions as a full agonist, producing a similar effect to serotonin at this receptor.[3] The 5-HT1F receptor is coupled to a Gi/o protein, and its activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to its pharmacological effects.
Q2: What are the recommended in vitro and in vivo dose ranges for LY344864 hydrochloride?
Effective concentrations and doses can vary significantly depending on the experimental model.
-
In Vitro: For cell-based assays, concentrations in the low nanomolar range are typically effective for 5-HT1F receptor activation. Given its EC50 of 3 nM, a concentration range of 1-100 nM is a reasonable starting point for most functional assays.
-
In Vivo: In animal models, particularly for neurogenic dural inflammation, very low doses have been shown to be effective. For instance, in rats, an ID50 of 0.6 ng/kg has been reported for intravenous administration and 1.2 ng/kg for oral administration.[3][4] In a mouse model of Parkinson's disease, a dose of 2 mg/kg administered intraperitoneally daily for 14 days was shown to be effective.[3][4]
Q3: How selective is LY344864 for the 5-HT1F receptor?
LY344864 displays high selectivity for the 5-HT1F receptor. It has over 80-fold greater selectivity for the 5-HT1F receptor compared to other serotonin receptor subtypes.[1][5] However, at higher concentrations (in the micromolar range), it can interact with other receptors.[3][4]
Q4: What are the known safety and toxicity concerns with LY344864 hydrochloride?
As a selective 5-HT1F agonist, LY344864 is notably devoid of the vasoconstrictive effects associated with 5-HT1B/1D receptor agonists, which is a significant safety advantage.[6] Studies in rabbit saphenous vein have shown that LY344864 does not cause vasoconstriction at concentrations well above its 5-HT1F receptor affinity.[6] However, as with any compound that modulates the serotonergic system, there is a theoretical risk of serotonin syndrome at very high doses or in combination with other serotonergic agents. General adverse effects of 5-HT receptor agonists can include changes in libido, headache, and abdominal pain.[3]
Q5: What are the recommended storage and handling conditions for LY344864 hydrochloride?
-
Solid Form: Store at +4°C for up to 12 months.[5]
-
Stock Solutions: Prepare stock solutions in appropriate solvents like DMSO or water. Aliquot and store at -20°C for up to one year or -80°C for up to two years.[3] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.[3]
Data Presentation
Table 1: Receptor Binding Affinities and Potency of LY344864
| Parameter | Value | Species | Reference |
| Ki (5-HT1F) | 6 nM | Human | [3][4] |
| EC50 | 3 nM | Human | [1][2] |
| Ki (5-HT1A) | 0.530 µM | Human | [3][4] |
| Ki (5-HT1B) | 0.549 µM | Human | [3][4] |
| Ki (5-HT1D) | 0.575 µM | Human | [3][4] |
| Ki (5-HT1E) | 1.415 µM | Human | [3][4] |
| Ki (5-HT2A) | 3.935 µM | Human | [5] |
| Ki (5-HT2B) | 1.695 µM | Human | [5] |
| Ki (5-HT2C) | 3.499 µM | Human | [5] |
| Ki (5-HT7) | 4.851 µM | Human | [5] |
Table 2: In Vivo Efficacy Data for LY344864
| Animal Model | Dose | Route of Administration | Effect | Reference |
| Rat Migraine Model | 0-10 ng/kg | p.o. or i.v. | Inhibition of neurogenic dural inflammation | [3][4] |
| Rat Migraine Model | ID50: 0.6 ng/kg | i.v. | Inhibition of neurogenic dural inflammation | [3][4] |
| Rat Migraine Model | ID50: 1.2 ng/kg | p.o. | Inhibition of neurogenic dural inflammation | [3][4] |
| Mouse Parkinson's Disease Model | 2 mg/kg (daily for 14 days) | i.p. | Attenuation of dopaminergic neuron loss and improved behavioral endpoints | [3][4] |
Table 3: Solubility of LY344864 Hydrochloride
| Solvent | Maximum Concentration | Reference |
| Water | 50 mM | [1] |
| DMSO | 100 mM | [1][5] |
Experimental Protocols
General Protocol for In Vitro cAMP Functional Assay
This protocol provides a general framework for assessing the agonist activity of LY344864 hydrochloride at the 5-HT1F receptor in a cell-based cAMP assay.
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT1F receptor (e.g., CHO or HEK293 cells).
-
Culture cells in the appropriate medium supplemented with serum and antibiotics.
-
Plate cells in 96-well or 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of LY344864 hydrochloride in DMSO (e.g., 10 mM).
-
Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations.
-
-
cAMP Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add the diluted LY344864 hydrochloride to the wells.
-
Stimulate the cells with a Gs-activating agent like forskolin to induce cAMP production. The inhibitory effect of LY344864 will be measured against this stimulated level.
-
Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of LY344864 hydrochloride.
-
Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.
-
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro Assays
-
Possible Cause: Cell health and density variability.
-
Solution: Ensure consistent cell passage numbers and seeding densities. Optimize cell density for your specific assay plate format to achieve a robust signal window.
-
-
Possible Cause: Compound precipitation.
-
Solution: Verify the solubility of LY344864 hydrochloride in your assay buffer at the concentrations used. Ensure the final DMSO concentration is low and consistent across all wells.
-
-
Possible Cause: Reagent degradation.
-
Solution: Use freshly prepared reagents whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause: Assay timing.
-
Solution: Optimize incubation times for both the compound and the stimulating agent (e.g., forskolin) to capture the peak response.
-
Issue 2: Lack of In Vivo Efficacy
-
Possible Cause: Inadequate dosing or route of administration.
-
Solution: Review the literature for effective dose ranges in similar animal models. Consider the pharmacokinetic properties of the compound; oral bioavailability may differ between species.
-
-
Possible Cause: Compound stability in the dosing vehicle.
-
Solution: Ensure LY344864 hydrochloride is stable in the chosen vehicle for the duration of the experiment.
-
-
Possible Cause: Insufficient brain penetration.
Issue 3: Unexpected Off-Target Effects
-
Possible Cause: High compound concentration.
-
Possible Cause: Interaction with other receptors.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. revvity.com [revvity.com]
- 6. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of LY 344864 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of LY344864 hydrochloride. The information is designed to help minimize off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY344864 hydrochloride?
A1: LY344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor, with a high affinity (Ki of approximately 6 nM)[1]. Its primary mechanism involves binding to and activating the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[1].
Q2: What are the known off-target receptors for LY344864?
A2: While LY344864 is highly selective for the 5-HT1F receptor, it can interact with other serotonin receptor subtypes at higher concentrations. The binding affinities (Ki) for some of these off-target receptors are provided in the table below. The most significant off-target interactions are with the 5-HT1A, 5-HT1B, and 5-HT1D receptors.
Q3: How can I determine the optimal concentration of LY344864 to maintain selectivity for the 5-HT1F receptor in my in vitro experiments?
A3: To maintain selectivity, it is crucial to use the lowest effective concentration that elicits a response in your assay. A general guideline is to use a concentration that is not more than 10-fold higher than the EC50 for the 5-HT1F receptor, and significantly lower than the Ki values of potential off-target receptors. It is recommended to perform a dose-response curve in your specific cell system to determine the optimal concentration. For example, in rabbit saphenous vein studies, off-target effects on 5-HT1B and 5-HT1D receptors were observed at concentrations greater than 10 µM[2].
Q4: What are the recommended concentrations for in vivo studies?
A4: In vivo dosing will depend on the animal model and the route of administration. For example, in a rat model of migraine, intravenous administration of LY344864 at a dose of 1 mg/kg has been shown to be effective[1]. It is essential to conduct pilot studies to determine the optimal dose for your specific experimental conditions that achieves the desired on-target effect while minimizing off-target activity.
Troubleshooting Guide
Issue 1: I am observing an unexpected or inconsistent biological response in my cell-based assay.
-
Possible Cause: Off-target effects due to high concentrations of LY344864.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.
-
Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to identify the minimal effective concentration for 5-HT1F activation in your system.
-
Use a Selective Antagonist: To confirm that the observed effect is mediated by the 5-HT1F receptor, pre-treat your cells with a selective 5-HT1F antagonist before adding LY344864. If the antagonist blocks the response, it is likely an on-target effect.
-
Test in a Null Cell Line: If possible, use a cell line that does not express the 5-HT1F receptor as a negative control. An effect observed in this cell line would indicate off-target activity.
-
Issue 2: My in vivo results are difficult to interpret, and I suspect off-target effects.
-
Possible Cause: The administered dose of LY344864 is high enough to engage off-target receptors, leading to confounding physiological responses.
-
Troubleshooting Steps:
-
Dose Reduction: Conduct a dose-finding study to determine the lowest effective dose that produces the desired on-target phenotype.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the concentration of LY344864 in the plasma and target tissue to ensure it is within a selective range.
-
Use of Antagonists: Administer selective antagonists for the suspected off-target receptors (e.g., 5-HT1A, 5-HT1B/1D antagonists) prior to LY344864 administration. Reversal of the unexpected phenotype by a specific antagonist can help identify the off-target receptor involved.
-
Behavioral/Physiological Controls: Include comprehensive behavioral and physiological monitoring to detect known side effects associated with the activation of off-target receptors.
-
Data Presentation
Table 1: Binding Affinities (Ki) of LY344864 for Serotonin Receptor Subtypes
| Receptor Subtype | Ki (µM) |
| 5-HT1F (On-Target) | 0.006 |
| 5-HT1A | 0.530 |
| 5-HT1B | 0.549 |
| 5-HT1D | 0.575 |
| 5-HT1E | 1.415 |
| 5-HT2A | 3.935 |
| 5-HT2B | 1.695 |
| 5-HT2C | 3.499 |
| 5-HT7 | 4.851 |
Data compiled from multiple sources[3].
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for 5-HT1F Receptor Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of the 5-HT1F receptor by LY344864.
-
Materials:
-
Cells expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells)
-
LY344864 hydrochloride
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
-
Procedure:
-
Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare a stock solution of LY344864 hydrochloride in an appropriate solvent (e.g., water or DMSO) and create a serial dilution in assay buffer.
-
Wash the cells with assay buffer.
-
Add the different concentrations of LY344864 to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the LY344864 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay for Off-Target Effects
This protocol can be used to assess whether LY344864 induces β-arrestin recruitment to potential off-target receptors.
-
Materials:
-
Cells expressing the off-target receptor of interest (e.g., 5-HT1A, 5-HT1B) fused to a reporter tag (e.g., as part of a PathHunter® β-arrestin assay system).
-
LY344864 hydrochloride
-
A known agonist for the off-target receptor (positive control)
-
Assay-specific detection reagents
-
-
Procedure:
-
Plate the cells according to the assay kit manufacturer's instructions.
-
Prepare a serial dilution of LY344864 and the positive control agonist.
-
Add the compounds to the cells and incubate for the recommended time (typically 60-90 minutes).
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the positive control.
-
A significant response to LY344864 indicates off-target activation and β-arrestin recruitment.
-
Mandatory Visualizations
Caption: On-target signaling pathway of LY344864 via the 5-HT1F receptor.
Caption: Potential off-target signaling pathways of LY344864 at high concentrations.
Caption: Logical workflow for troubleshooting unexpected results with LY344864.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Interpreting dose-response curves for LY 344864 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY 344864 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2] Its primary mechanism of action is to bind to and activate the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is believed to mediate its therapeutic effects, particularly in the context of migraine, by inhibiting the release of pro-inflammatory neuropeptides.
Q2: What are the expected potency (EC50) and binding affinity (Ki) values for this compound?
The reported values for this compound can vary slightly depending on the experimental system. However, typical values are:
-
Binding Affinity (Ki): Approximately 6 nM for the human 5-HT1F receptor.[1][2]
-
Functional Potency (EC50): Approximately 3 nM in functional assays measuring cAMP inhibition.[3]
It is important to note that these values should be used as a reference, and the potency in your specific assay may differ based on experimental conditions.
Q3: How selective is this compound for the 5-HT1F receptor?
This compound displays high selectivity for the 5-HT1F receptor over other serotonin receptor subtypes. It has been shown to have over 80-fold selectivity for the 5-HT1F receptor compared to other 5-HT receptors.[3] However, at higher concentrations, it can interact with other receptors.
Troubleshooting Dose-Response Curves
Interpreting dose-response curves accurately is critical for understanding the pharmacological profile of this compound. Below are common issues and troubleshooting steps.
Issue 1: Higher than Expected EC50 (Lower Potency)
Q: My dose-response curve for LY 344864 shows a rightward shift, indicating a higher EC50 value than reported in the literature. What could be the cause?
A rightward shift in the dose-response curve suggests that a higher concentration of LY 344864 is required to achieve a half-maximal response. Several factors could contribute to this:
-
Cell-Based Assay Conditions:
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression or signaling efficiency. It is recommended to use cells within a consistent and low passage number range.
-
Receptor Density: Lower than expected 5-HT1F receptor expression in your cell line will require higher agonist concentrations for a maximal response.
-
Serum Albumin: The presence of serum albumin in the assay buffer can bind to the compound, reducing its free concentration and apparent potency.[4]
-
-
Compound Integrity:
-
Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Solubility: Poor solubility can lead to an overestimation of the actual concentration in solution.
-
-
Assay System:
-
Signal Amplification: Assays with low signal amplification may not be sensitive enough to detect responses at lower concentrations.[5]
-
Issue 2: Atypical (Non-Sigmoidal) Dose-Response Curve
Q: I am observing a biphasic or bell-shaped (U-shaped) dose-response curve. What does this indicate?
A biphasic dose-response curve, where the response decreases at higher concentrations, can be due to several factors:
-
Off-Target Effects: At higher concentrations (>10⁻⁵ M), LY 344864 may begin to interact with other receptors, such as 5-HT1B and 5-HT1D receptors.[6] Activation of these receptors could trigger opposing signaling pathways that counteract the 5-HT1F-mediated response. For example, some serotonin receptors can couple to different G-proteins, leading to complex downstream effects.
-
Receptor Desensitization/Downregulation: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization or internalization, reducing the overall response.
-
Cellular Toxicity: At very high concentrations, the compound may induce cytotoxicity, leading to a decrease in the measured response.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start] --> B{Observe BiphasicDose-Response}; B --> C{Hypothesis 1:Off-Target Effects}; B --> D{Hypothesis 2:Receptor Desensitization}; B --> E{Hypothesis 3:Cytotoxicity}; C --> F[Lower max concentration]; D --> G[Decrease incubation time]; E --> H[Perform cell viability assay]; subgraph "Troubleshooting Steps" F; G; H; end } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } A logical workflow for troubleshooting a biphasic dose-response curve.
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Ki | ~6 nM | Human 5-HT1F | [1][2] |
| EC50 | ~3 nM | Human 5-HT1F (cAMP assay) | [3] |
| ID50 (i.v.) | 0.6 ng/kg | Rat Neurogenic Dural Inflammation | [2] |
| ID50 (p.o.) | 1.2 ng/kg | Rat Neurogenic Dural Inflammation | [2] |
| Receptor Subtype | Ki (µM) |
| 5-HT1F | 0.006 |
| 5-HT1A | 0.530 |
| 5-HT1B | 0.549 |
| 5-HT1D | 0.575 |
| 5-HT1E | 1.415 |
| 5-HT2B | 1.695 |
| 5-HT2C | 3.499 |
| 5-HT2A | 3.935 |
| 5-HT7 | 4.851 |
Data from MedChemExpress and Tocris Bioscience.[2][3]
Experimental Protocols
In Vitro: cAMP Inhibition Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the 5-HT1F receptor (e.g., stably transfected CHO-K1 or HEK293 cells).
Materials:
-
Cells expressing human 5-HT1F receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (optimize for your assay).
-
-
Assay Plate Preparation:
-
Add this compound at various concentrations to a 384-well plate.
-
Add cells to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Add a fixed concentration of forskolin (e.g., 10 µM, to be optimized) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a compatible plate reader.
-
In Vivo: Neurogenic Dural Inflammation Model (Rat)
This model is used to assess the ability of LY 344864 to inhibit neurogenic inflammation, a key feature of migraine.[1][7]
Animals:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a craniotomy to expose the dura mater.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (i.v.) or orally (p.o.) at the desired doses.
-
-
Trigeminal Ganglion Stimulation:
-
Place a stimulating electrode on the trigeminal ganglion.
-
Deliver electrical stimulation to induce neurogenic inflammation.
-
-
Measurement of Plasma Extravasation:
-
Inject a fluorescently labeled tracer (e.g., FITC-albumin) intravenously before stimulation.
-
After a set period, collect the dura mater.
-
Quantify the amount of tracer extravasation in the dura as a measure of inflammation.
-
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Troubleshooting inconsistent results with LY 344864 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY 344864 hydrochloride. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the 5-HT1F receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] It is a full agonist, producing an effect similar in magnitude to serotonin itself.[1][3]
Q2: What are the key physicochemical and storage properties of this compound?
| Property | Value |
| Molecular Weight | 387.88 g/mol [2] |
| Formula | C₂₁H₂₂FN₃O · HCl[2] |
| Purity | ≥98% (HPLC)[4] |
| Solubility | Water: up to 50 mM[2], DMSO: up to 100 mM[2] |
| Storage | Store solid at +4°C.[2] |
| Stock Solution Stability | Following reconstitution, aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months.[4] |
Q3: In which research areas is this compound commonly used?
This compound is primarily used in neuroscience research, with a focus on:
-
Migraine: It has been extensively studied in preclinical models of migraine, where it inhibits neurogenic dural inflammation.[1][2]
-
Parkinson's Disease: Research suggests its potential in attenuating dopaminergic neuron loss and improving behavioral endpoints in mouse models of Parkinson's disease.[3]
-
Pain and Inflammation: It is used as a tool to investigate the role of the 5-HT1F receptor in pain pathways and neurogenic inflammation.[1]
-
Addiction: Studies have explored its effect on the reinstatement of drug-seeking behavior.[5]
Troubleshooting Inconsistent Results
In Vitro Experiments
Q4: I am observing lower than expected efficacy or no response in my cell-based assays. What are the possible causes?
Several factors could contribute to a lack of response in in vitro experiments:
-
Cell Line Suitability: Ensure your cell line endogenously or recombinantly expresses the 5-HT1F receptor at sufficient levels.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh aliquots and store them at -20°C for up to 3 months.[4]
-
Solubility Issues: Although soluble in water and DMSO, the compound may precipitate in complex cell culture media. Visually inspect your media after adding the compound. Consider preparing a more concentrated stock in DMSO and diluting it further in your final assay buffer or media to minimize the final DMSO concentration.
-
Incorrect Assay Conditions: The 5-HT1F receptor is coupled to Gi/o proteins, leading to a decrease in cAMP.[6] If you are using a cAMP assay, you should stimulate the cells with an adenylyl cyclase activator like forskolin to measure the inhibitory effect of this compound.[1]
Q5: My results from cAMP assays are variable. How can I improve consistency?
For improved consistency in cAMP assays:
-
Optimize Forskolin Concentration: Determine the optimal concentration of forskolin that provides a robust and reproducible cAMP signal in your specific cell line.
-
Cell Density: Ensure consistent cell seeding density across all wells, as this can significantly impact cAMP production.
-
Incubation Time: Optimize the incubation time for both forskolin and this compound.
-
Assay Buffer: Use a consistent and appropriate assay buffer. Some kits provide specific buffers for optimal performance.
-
Phosphodiesterase (PDE) Inhibitors: Consider including a PDE inhibitor, such as IBMX, in your assay to prevent the degradation of cAMP and enhance the signal window.
In Vivo Experiments
Q6: I am not observing the expected behavioral or physiological effects in my animal models. What should I check?
-
Route of Administration and Dose: this compound can be administered intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.).[3] The effective dose can vary significantly depending on the animal model and the intended effect. For example, in a rat migraine model, an ID₅₀ of 0.6 ng/kg was reported for i.v. administration and 1.2 ng/kg for oral administration.[3] In a mouse model of Parkinson's disease, a daily dose of 2 mg/kg i.p. was used.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Pharmacokinetics: In rats, after an intravenous dose of 1 mg/kg, plasma levels of LY 344864 declined over time, while brain cortex levels remained relatively constant for the first 6 hours.[1] Consider the timing of your behavioral or physiological measurements in relation to the compound's pharmacokinetic profile.
-
Vehicle and Formulation: Ensure the compound is fully dissolved in the vehicle before administration. For in vivo use, sterile PBS or saline are common vehicles. If using DMSO for initial solubilization, ensure the final concentration is low and well-tolerated by the animals.
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to pharmacological agents.
Q7: I am concerned about potential off-target effects. How selective is this compound?
This compound is highly selective for the 5-HT1F receptor. However, at higher concentrations, it can interact with other serotonin receptors. It is important to use the lowest effective concentration to minimize the risk of off-target effects.
Binding Affinity (Ki) of LY 344864 for Various Receptors
| Receptor | Ki (µM) |
| 5-HT1F | 0.006 [2][3] |
| 5-HT1A | 0.530[2][3] |
| 5-HT1B | 0.549[2][3] |
| 5-HT1D | 0.575[2][3] |
| 5-HT1E | 1.415[2][3] |
| 5-HT2B | 1.695[3] |
| 5-HT2C | 3.499[3] |
| 5-HT2A | 3.935 |
| 5-HT7 | 4.851[3] |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the 5-HT1F receptor.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of forskolin at twice the final desired concentration.
-
Pre-incubation: Wash the cells with a serum-free medium or assay buffer. Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.
-
Stimulation: Add the forskolin solution to the wells to achieve the final desired concentration. Incubate for an additional 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: In Vivo Neurogenic Dural Inflammation Model (Rat)
This protocol is based on the model used to assess the efficacy of anti-migraine compounds.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Surgical Procedure: Expose the trigeminal ganglion for electrical stimulation.
-
Drug Administration: Administer this compound or vehicle intravenously or orally at the desired dose and time point before trigeminal stimulation.
-
Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic dural inflammation.
-
Measurement of Plasma Protein Extravasation: Quantify the amount of plasma protein extravasation in the dura mater as a measure of inflammation. This is often done by measuring the extravasation of a fluorescently labeled tracer.
-
Data Analysis: Compare the level of plasma protein extravasation in the drug-treated group to the vehicle-treated group to determine the inhibitory effect of this compound.
Visualizations
Caption: 5-HT1F Receptor Signaling Pathway
Caption: Troubleshooting Workflow for In Vitro Experiments
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 186544-26-3 [sigmaaldrich.com]
- 5. Intracerebroventricular microinjection of the 5-HT1F receptor agonist LY 344864 inhibits methamphetamine conditioned place preference reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting LY 344864 hydrochloride protocol for different cell lines
This technical support center provides guidance for researchers and scientists using LY 344864 hydrochloride in various cell lines. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the 5-HT1F receptor, which is a Gαi-coupled G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Q2: In which cell lines can I use this compound?
The suitability of a cell line for experiments with this compound depends on the expression of the 5-HT1F receptor. This receptor is endogenously expressed in various cell types, particularly in neuronal tissues. Some cancer cell lines have also been shown to express 5-HT1F receptors.[2] For guaranteed receptor expression, commercially available cell lines stably expressing the human 5-HT1F receptor, such as certain HEK-293 cell lines, are recommended.[1][4] It is advisable to verify 5-HT1F receptor expression in your chosen cell line by RT-PCR, western blot, or a functional assay.
Q3: What is a good starting concentration for this compound in cell culture experiments?
A good starting point for in vitro experiments is to perform a dose-response curve. Based on its reported EC50 of approximately 3 nM, a concentration range of 0.1 nM to 1 µM is recommended for initial experiments.[1] The optimal concentration will vary depending on the cell line, the expression level of the 5-HT1F receptor, and the specific endpoint being measured.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time depends on the assay. For signaling pathway studies, such as measuring cAMP levels, a short incubation time of 15-60 minutes is typically sufficient. For longer-term assays, such as cell viability or gene expression studies, incubation times of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific experimental setup.
Q5: What are the potential off-target effects of this compound?
While this compound is highly selective for the 5-HT1F receptor, it can interact with other serotonin receptors at higher concentrations.[3] To minimize off-target effects, it is crucial to use the lowest effective concentration determined from your dose-response experiments. Including appropriate controls, such as a selective 5-HT1F receptor antagonist or using a cell line that does not express the 5-HT1F receptor, can help to verify that the observed effects are mediated by the intended target.
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO and water. For a 10 mM stock solution, dissolve 3.88 mg of this compound (MW: 387.88 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Determining Optimal Concentration using a cAMP Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: The day after seeding, replace the growth medium with a serum-free or low-serum medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A common starting range is 1 µM down to 0.1 nM.
-
Forskolin Stimulation (for Gαi-coupled receptors): To measure the inhibitory effect of this compound on cAMP production, cells are typically stimulated with forskolin, an adenylyl cyclase activator. Prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (to be determined empirically, but often in the range of 1-10 µM).
-
Treatment: Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Following this, add forskolin to all wells (except for the negative control) and incubate for another 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-72 hour incubation period.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 387.88 g/mol | [1] |
| Formulation | C₂₁H₂₂FN₃O・HCl | |
| Solubility | DMSO (up to 100 mM), Water (up to 50 mM) | [1] |
| Target | 5-HT1F Receptor | [1][2][3] |
| Potency (EC50) | ~3 nM | [1] |
| Binding Affinity (Ki) | 6 nM | [3] |
Table 2: Recommended Starting Concentration Ranges for Different Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Typical Incubation Time |
| cAMP Assay | 0.1 nM - 1 µM | 15 - 60 minutes |
| Calcium Flux Assay | 1 nM - 10 µM | 1 - 5 minutes |
| Cell Viability (e.g., MTT) | 10 nM - 100 µM | 24 - 72 hours |
| Gene Expression (qPCR) | 10 nM - 1 µM | 6 - 48 hours |
| Western Blot | 10 nM - 1 µM | 1 - 24 hours |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak response to this compound | Low or no 5-HT1F receptor expression in the cell line. | - Verify receptor expression using RT-PCR or Western blot.- Use a positive control cell line known to express the receptor (e.g., a stably transfected cell line). |
| Inactive compound. | - Ensure proper storage of the compound.- Prepare fresh stock solutions. | |
| Suboptimal assay conditions. | - Optimize cell density, incubation time, and concentration of other reagents (e.g., forskolin). | |
| High background signal in cAMP assay | High basal adenylyl cyclase activity. | - Reduce serum concentration or serum-starve cells before the assay. |
| Phosphodiesterase (PDE) activity degrading cAMP. | - Include a PDE inhibitor (e.g., IBMX) in the assay buffer. | |
| Inconsistent results | Cell passage number and confluency. | - Use cells within a consistent passage number range.- Ensure consistent cell confluency at the time of the experiment. |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects or cell line sensitivity. | - Perform a dose-response curve for cytotoxicity to determine the toxic concentration range.- Use the lowest effective concentration for your functional assays.- Ensure the final DMSO concentration is low and consistent across all wells. |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of LY344864 Hydrochloride and Sumatriptan in the Attenuation of Dural Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LY344864 hydrochloride and sumatriptan, two serotonin receptor agonists investigated for their efficacy in mitigating dural inflammation, a key process in the pathophysiology of migraine. This analysis is based on preclinical data and focuses on their mechanisms of action, potency in inhibiting dural plasma protein extravasation, and the experimental models used for their evaluation.
Introduction
Neurogenic dural inflammation is characterized by the release of vasoactive neuropeptides from trigeminal nerve endings, leading to plasma protein extravasation (PPE) and vasodilation of dural blood vessels. Both LY344864 hydrochloride and sumatriptan target serotonin (5-HT) receptors to counter this inflammatory cascade, but through distinct receptor subtypes, which influences their pharmacological profiles. LY344864 is a selective agonist for the 5-HT1F receptor, while sumatriptan primarily acts on 5-HT1B and 5-HT1D receptors.[1] This difference in receptor affinity is critical, as 5-HT1B receptor activation is associated with vasoconstriction, a potential concern for patients with cardiovascular conditions. The development of selective 5-HT1F agonists like LY344864 was driven by the goal of inhibiting dural inflammation without causing significant vasoconstriction.[2]
Comparative Efficacy in Dural Plasma Protein Extravasation
The primary preclinical model to assess the efficacy of anti-migraine compounds is the inhibition of dural plasma protein extravasation induced by electrical stimulation of the trigeminal ganglion in animal models, typically rats or guinea pigs.
| Compound | Receptor Selectivity | Potency in Dural PPE Inhibition (Rat Model) | Vasoconstrictor Potential |
| LY344864 Hydrochloride | Selective 5-HT1F Agonist | Potently inhibited dural protein extravasation following intravenous and oral administration.[1] | Low to negligible[2] |
| Sumatriptan | 5-HT1B/1D Agonist | ID50 = 30 µg/kg (intravenous)[3] | Induces vasoconstriction of dural arteries via 5-HT1-like receptors.[4] |
ID50: The dose required to inhibit the plasma protein extravasation by 50%.
Mechanism of Action and Signaling Pathways
The differential effects of LY344864 and sumatriptan stem from their activation of distinct 5-HT receptor subtypes, which are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.
LY344864 (5-HT1F Receptor Agonist):
Activation of the 5-HT1F receptor is thought to be the primary mechanism for inhibiting neurogenic dural inflammation without significant vasoconstriction.[5]
Sumatriptan (5-HT1B/1D Receptor Agonist):
Sumatriptan's action is twofold: it inhibits neuropeptide release from trigeminal nerves (a 5-HT1D mediated effect) and causes vasoconstriction of dural blood vessels (a 5-HT1B mediated effect).[6]
Experimental Protocols
The evaluation of LY344864 and sumatriptan in dural inflammation typically involves the following experimental workflow in a rat model.
Induction of Neurogenic Dural Inflammation
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trachea is cannulated for artificial ventilation, and a femoral vein is cannulated for drug and tracer administration. Body temperature is maintained at 37°C.
-
Surgical Procedure: The skull is exposed, and a craniotomy is performed to expose the dura mater and the superior sagittal sinus.
-
Trigeminal Ganglion Stimulation: A stimulating electrode is stereotaxically placed on the trigeminal ganglion.
-
Induction of Extravasation: Electrical stimulation is applied (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes) to induce the release of neuropeptides and subsequent plasma protein extravasation.[7][8]
Quantification of Plasma Protein Extravasation
-
Tracer Injection: A fluorescent or radioactive tracer, such as Evans blue dye or ¹²⁵I-labeled bovine serum albumin, is injected intravenously before trigeminal stimulation.[8]
-
Tissue Collection: After a set circulation time, the animal is euthanized, and the dura mater is carefully dissected.
-
Quantification:
-
For Evans blue, the dye is extracted from the dural tissue and quantified spectrophotometrically.
-
For radiolabeled albumin, the radioactivity in the dural tissue is measured using a gamma counter.
-
-
Data Analysis: The amount of extravasated tracer in the stimulated side of the dura is compared to the unstimulated side and to control groups. The inhibitory effect of the test compounds (LY344864 or sumatriptan), administered prior to stimulation, is calculated as a percentage reduction in extravasation.
Conclusion
Both LY344864 hydrochloride and sumatriptan are effective in attenuating neurogenic dural inflammation in preclinical models. The key differentiator lies in their receptor selectivity and, consequently, their side-effect profiles. LY344864, as a selective 5-HT1F agonist, offers a targeted approach to inhibiting dural plasma protein extravasation without the vasoconstrictive effects associated with sumatriptan's 5-HT1B receptor agonism. This makes 5-HT1F agonists a potentially safer therapeutic option for migraine patients with or at risk of cardiovascular disease. Further direct comparative studies would be beneficial to precisely quantify the relative potencies of these two compounds.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The antimigraine drug, sumatriptan (GR43175), selectively blocks neurogenic plasma extravasation from blood vessels in dura mater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of 5-HT1B/1D receptor agonists on neurogenic dural plasma extravasation and vasodilation in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the 5-HT1F Receptor Agonists: LY344864 Hydrochloride and Lasmiditan
In the landscape of migraine therapeutics, the serotonin 5-HT1F receptor has emerged as a key target for acute treatment. This has led to the development of selective agonists, notably lasmiditan, the first approved drug in the "ditan" class, and LY344864 hydrochloride, a valuable research compound. This guide provides a detailed comparison of the efficacy of these two molecules, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: Selective 5-HT1F Receptor Agonism
Both LY344864 hydrochloride and lasmiditan exert their therapeutic effects by selectively binding to and activating the 5-HT1F receptor, a G-protein-coupled receptor.[1] Unlike the triptan class of migraine drugs which also act on 5-HT1B/1D receptors and cause vasoconstriction, 5-HT1F receptor agonists are not associated with this activity.[2][3] Activation of the 5-HT1F receptor is believed to alleviate migraine through several mechanisms:
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1F receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and substance P.[1][4]
-
Modulation of Central Pain Pathways: 5-HT1F receptors are present in central nervous system regions involved in pain processing, such as the trigeminal nucleus caudalis and thalamus.[2][5] Agonism at these receptors can inhibit nociceptive transmission.
-
Inhibition of Dural Plasma Extravasation: Preclinical models have demonstrated that both compounds can inhibit the leakage of plasma proteins from dural blood vessels, a key event in the inflammatory cascade of migraine.[2][6]
The signaling pathway initiated by 5-HT1F receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][7]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data for LY344864 hydrochloride and lasmiditan, providing a direct comparison of their receptor binding affinity and functional activity.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) | Selectivity |
| LY344864 Hydrochloride | Human 5-HT1F | 6[2][6] | High selectivity over 56 other serotonergic and non-serotonergic receptors (Ki ≥ 500 nM)[2] |
| Lasmiditan | Human 5-HT1F | 2.21[2] | >440-fold higher affinity for 5-HT1F vs. 5-HT1B (Ki = 1043 nM) and 5-HT1D (Ki = 1357 nM)[2] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Result |
| LY344864 Hydrochloride | Forskolin-induced cAMP accumulation in cells with human 5-HT1F receptors | Full agonist, similar in magnitude to serotonin[6] |
| Lasmiditan | [35S]-GTPγS binding assay | Nanomolar efficacy at the 5-HT1F receptor; no discernible agonist activity at 5-HT1B/1D receptors[2] |
Table 3: Clinical Efficacy of Lasmiditan (SAMURAI and SPARTAN Phase 3 Trials)
| Dose | Endpoint | Percentage of Patients | Placebo | p-value |
| Lasmiditan 50 mg | Headache pain freedom at 2 hours | 28.6%[8] | 18.3%[8] | <0.001[8] |
| Most bothersome symptom free at 2 hours | 40.8%[9] | 33.5%[9] | 0.009[9] | |
| Lasmiditan 100 mg | Headache pain freedom at 2 hours | 28.2% - 31.4%[2][9] | 15.3% - 21.3%[2][9] | <0.001[2][9] |
| Most bothersome symptom free at 2 hours | 44.2%[9] | 33.5%[9] | <0.001[9] | |
| Lasmiditan 200 mg | Headache pain freedom at 2 hours | 32.2% - 38.8%[2][9] | 15.3% - 21.3%[2][9] | <0.001[2][9] |
| Most bothersome symptom free at 2 hours | 48.7%[9] | 33.5%[9] | <0.001[9] |
Note: Clinical trial data for LY344864 hydrochloride is not available as it was not developed for commercial use.[2]
Experimental Protocols
5-HT1F Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the 5-HT1F receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1F receptor.
-
Radioligand: [3H]-5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.[10]
-
Unlabeled test compounds (LY344864 hydrochloride, lasmiditan) and a reference compound for non-specific binding (e.g., methiothepin).[10]
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the reference compound (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of 5-HT1F receptor agonists by measuring their ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
Forskolin.
-
Test compounds (LY344864 hydrochloride, lasmiditan).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).[12]
-
Cell culture medium and stimulation buffer.
Procedure:
-
Culture the cells to an appropriate density.
-
Harvest and resuspend the cells in stimulation buffer.
-
Add the cells to a 384-well plate.
-
Add the test compounds at various concentrations.
-
Add forskolin to stimulate adenylyl cyclase and increase cAMP levels.
-
Incubate for 30 minutes at room temperature.[12]
-
Lyse the cells and follow the cAMP assay kit manufacturer's instructions to measure intracellular cAMP levels, typically using a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[12]
-
Generate concentration-response curves and determine the EC₅₀ value (concentration of the agonist that produces 50% of the maximal inhibitory effect).
Visualizing the Pathways and Processes
Caption: 5-HT1F Receptor Signaling Pathway
Caption: Experimental Workflow for Compound Characterization
Conclusion
Both LY344864 hydrochloride and lasmiditan are potent and selective agonists of the 5-HT1F receptor. While LY344864 has served as a critical pharmacological tool to elucidate the role of this receptor, lasmiditan has been successfully translated into a clinically effective acute treatment for migraine. The high affinity and selectivity of lasmiditan for the 5-HT1F receptor, coupled with its demonstrated clinical efficacy in large-scale trials, underscore the therapeutic potential of targeting this pathway. The lack of vasoconstrictive activity distinguishes these compounds from triptans, offering a potentially safer therapeutic option for patients with cardiovascular risk factors.[13] Future research may continue to explore the therapeutic applications of selective 5-HT1F receptor agonists in migraine and other neurological disorders.
References
- 1. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained responses to lasmiditan: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. dovepress.com [dovepress.com]
Validating 5-HT1F Receptor Activation: A Comparative Guide to LY344864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY344864 hydrochloride and other alternatives for validating the activation of the 5-HT1F receptor, a key target in migraine therapeutics. Experimental data, detailed protocols, and signaling pathway visualizations are presented to support researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to the 5-HT1F Receptor and its Role in Migraine
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that has emerged as a promising target for the acute treatment of migraine.[1][2] Unlike other serotonin receptors, such as 5-HT1B and 5-HT1D, which are targeted by triptans, the 5-HT1F receptor is not associated with vasoconstriction.[3][4] This characteristic makes 5-HT1F receptor agonists a potentially safer therapeutic option for migraine patients with or at risk of cardiovascular conditions.[2][3]
Activation of the 5-HT1F receptor is believed to alleviate migraine through the inhibition of neuropeptide release, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[1][5] This, in turn, reduces neurogenic inflammation in the dura mater, a key process in the pathophysiology of migraine.[6][7]
LY344864 Hydrochloride: A Selective 5-HT1F Receptor Agonist
LY344864 hydrochloride is a potent and selective agonist for the 5-HT1F receptor.[8] It has been instrumental as a research tool for elucidating the physiological functions of this receptor. LY344864 effectively inhibits dural plasma protein extravasation in animal models of migraine, a key indicator of its potential therapeutic efficacy.[5]
Comparative Analysis: LY344864 vs. Alternative Agonists
A newer and more selective 5-HT1F receptor agonist, lasmiditan, has been developed and approved for the acute treatment of migraine.[3][9] This section compares the binding affinity and selectivity of LY344864 with lasmiditan.
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki, in nM) of LY344864 and lasmiditan for the human 5-HT1F receptor and other serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | LY344864 Ki (nM) | Lasmiditan Ki (nM) |
| 5-HT1F | 6 [5] | 2.21 [9][10] |
| 5-HT1A | ≥500[5] | 1053[9] |
| 5-HT1B | ≥500[5] | 1043[9][10] |
| 5-HT1D | ≥500[5] | 1357[9][10] |
Data presented is compiled from multiple sources and should be interpreted with this in mind.
As the data indicates, both compounds are highly selective for the 5-HT1F receptor. However, lasmiditan exhibits a higher binding affinity and over 440-fold greater selectivity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors.[9][10]
Signaling Pathway and Experimental Workflow
5-HT1F Receptor Signaling Pathway
Activation of the 5-HT1F receptor by an agonist like LY344864 initiates a signaling cascade that leads to the inhibition of adenylate cyclase. This, in turn, decreases intracellular levels of cyclic AMP (cAMP). This signaling pathway is central to the receptor's inhibitory effects on neuronal activity and neuropeptide release.
Caption: 5-HT1F Receptor Signaling Cascade.
Experimental Workflow: In Vivo Validation
A common in vivo experimental workflow to validate the activity of a 5-HT1F receptor agonist involves the neurogenic dural inflammation model followed by the analysis of neuronal activation markers like c-Fos in the trigeminal nucleus caudalis (TNC).
Caption: Neurogenic Inflammation Model Workflow.
Experimental Protocols
Functional Assay: cAMP Measurement
This protocol provides a general framework for assessing the functional activity of LY344864 hydrochloride by measuring its effect on intracellular cAMP levels in cells expressing the 5-HT1F receptor.
Objective: To determine the potency and efficacy of LY344864 in inhibiting forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human 5-HT1F receptor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
LY344864 hydrochloride.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the 5-HT1F-expressing cells to approximately 80-90% confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of LY344864 hydrochloride in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a designated time (e.g., 30 minutes) at 37°C.[11] c. Add the serially diluted LY344864 or vehicle control to the wells and incubate for a specific period (e.g., 15 minutes) at 37°C. d. Add forskolin (a potent activator of adenylyl cyclase) to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM) and incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[11][12][13][14]
-
Data Analysis: Plot the cAMP concentration against the log concentration of LY344864 to generate a dose-response curve and determine the IC50 value.
In Vivo Model: Neurogenic Dural Inflammation
This protocol outlines the induction of neurogenic dural inflammation in rodents to evaluate the in vivo efficacy of LY344864.
Objective: To assess the ability of LY344864 to inhibit plasma protein extravasation in the dura mater following trigeminal nerve stimulation.
Materials:
-
Anesthetized rats or mice.
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Evans Blue dye (for measuring plasma extravasation).
-
LY344864 hydrochloride.
-
Vehicle control.
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic frame. Expose the skull and drill a small burr hole to allow for the placement of the stimulating electrode on the trigeminal ganglion.
-
Compound Administration: Administer LY344864 or vehicle intravenously or intraperitoneally at a predetermined time before trigeminal stimulation.
-
Plasma Extravasation Marker: Inject Evans Blue dye intravenously.
-
Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).
-
Tissue Collection and Analysis: After a circulation period, perfuse the animal with saline to remove intravascular Evans Blue. Carefully dissect the dura mater.
-
Quantification: Extract the Evans Blue dye from the dura mater using a suitable solvent (e.g., formamide) and quantify the amount of extravasated dye spectrophotometrically.
-
Data Analysis: Compare the amount of Evans Blue extravasation in the LY344864-treated group to the vehicle-treated group to determine the percentage of inhibition.
In Vivo Model: c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
This protocol describes the assessment of neuronal activation in the TNC via c-Fos immunohistochemistry following a migraine-like stimulus.
Objective: To determine if LY344864 can reduce the activation of second-order neurons in the TNC.
Materials:
-
Anesthetized rats or mice.
-
Materials for inducing a migraine-like state (e.g., electrical stimulation of the trigeminal ganglion, application of an inflammatory soup to the dura).[6][7]
-
LY344864 hydrochloride.
-
Vehicle control.
-
Perfusion solutions (saline and paraformaldehyde).
-
Primary antibody against c-Fos.
-
Secondary antibody and detection reagents.
-
Microscope for imaging.
Procedure:
-
Induction of Neuronal Activation: Induce a migraine-like state in anesthetized animals as described in the neurogenic dural inflammation model or by other means.
-
Compound Administration: Administer LY344864 or vehicle at a specific time point relative to the stimulus.
-
Perfusion and Tissue Processing: Two hours after the stimulus, perfuse the animals transcardially with saline followed by 4% paraformaldehyde.[15] Dissect the brainstem and post-fix the tissue.
-
Immunohistochemistry: Section the brainstem containing the TNC and perform immunohistochemical staining for c-Fos protein.
-
Image Analysis: Capture images of the TNC sections and count the number of c-Fos-immunoreactive (c-Fos positive) neurons in specific laminae (I and II).[15]
-
Data Analysis: Compare the number of c-Fos positive cells in the LY344864-treated group to the vehicle-treated group.
Conclusion
LY344864 hydrochloride remains a valuable pharmacological tool for investigating the role of the 5-HT1F receptor. Its selectivity and proven efficacy in preclinical models of migraine make it a reliable choice for validating 5-HT1F receptor activation. For researchers seeking even higher selectivity, lasmiditan represents a potent alternative. The experimental protocols provided in this guide offer a solid foundation for designing and executing studies to further explore the therapeutic potential of targeting the 5-HT1F receptor.
References
- 1. Lasmiditan inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Neurogenic dural inflammation induced by inflammatory soup combined with CGRP : a modified animal model of migraine | Semantic Scholar [semanticscholar.org]
- 4. CGRP release and c-fos expression within trigeminal nucleus caudalis of the rat following glyceryltrinitrate infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. e-century.us [e-century.us]
- 7. Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. mesoscale.com [mesoscale.com]
- 15. Possible mechanism of c-fos expression in trigeminal nucleus caudalis following cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ditans and Other 5-HT1F Agonists in Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute migraine treatment is evolving, with a shift towards therapies that target novel mechanisms beyond vasoconstriction. The advent of ditans, a class of serotonin 5-HT1F receptor agonists, represents a significant advancement, offering a promising alternative for patients, including those with cardiovascular risk factors for whom triptans are contraindicated. This guide provides an objective comparison of the performance of ditans, primarily focusing on the approved drug lasmiditan, with other investigational 5-HT1F agonists, supported by experimental data.
Mechanism of Action: A Neuronal Approach to Migraine Relief
Unlike triptans, which exert their effects through 5-HT1B/1D receptor agonism leading to vasoconstriction, ditans selectively target the 5-HT1F receptor.[1][2] This receptor is predominantly located on neurons in the trigeminal ganglion and the central nervous system, and is not found on blood vessels.[3] Activation of the 5-HT1F receptor is believed to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, thereby modulating pain pathways without causing the vasoconstriction associated with triptans.[1][2]
Signaling Pathway of 5-HT1F Receptor Agonists
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit. Upon agonist binding, the receptor activates a cascade of intracellular events that inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism through which 5-HT1F receptor agonists exert their therapeutic effects.
Caption: 5-HT1F Receptor Signaling Pathway
Comparative Performance Data
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the binding affinities, functional potencies, and clinical efficacies of various 5-HT1F agonists.
Table 1: Receptor Binding Affinity (Ki, nM) of 5-HT1F Agonists and Triptans
| Compound | 5-HT1F | 5-HT1B | 5-HT1D | Selectivity for 5-HT1F vs. 5-HT1B/1D |
| Ditans | ||||
| Lasmiditan | 2.21[4] | 1043[4] | 1357[4] | >470-fold[4] |
| LY334370 | 1.6[5] | ~160 | ~160 | ~100-fold[1] |
| LY344864 | - | - | - | Selective 5-HT1F agonist[6] |
| Triptans | ||||
| Sumatriptan | 25 | 12.6 | 5 | Lower |
| Zolmitriptan | 25 | 6.3 | 1.6 | Lower |
| Naratriptan | 4 | 3.2 | 2.5 | Lower |
| Rizatriptan | 250 | 10 | 4 | Lower |
| Eletriptan | 10 | 3.2 | 2 | Lower |
| Frovatriptan | 100 | 15.8 | 6.3 | Lower |
| Almotriptan | 100 | 12.6 | 3.2 | Lower |
Note: Ki values can vary between different studies and assay conditions. The data presented here are representative values from the literature.
Table 2: Preclinical Functional Activity of 5-HT1F Agonists
| Compound | Assay | Model | Key Findings |
| Lasmiditan | Dural Plasma Protein Extravasation | Rat | Potently inhibited extravasation.[4] |
| c-Fos Expression in Trigeminal Nucleus Caudalis (TNC) | Rat | Potently inhibited c-Fos expression.[4] | |
| LY334370 | Dural Plasma Protein Extravasation | Guinea Pig | Inhibited extravasation. |
| c-Fos Expression in TNC | Rat | Inhibited c-Fos expression.[6] | |
| LY344864 | c-Fos Expression in TNC | Rat | Inhibited capsaicin-induced neuronal activation via 5-HT1F receptors.[6] |
Table 3: Clinical Efficacy of Lasmiditan in Acute Migraine Treatment (Phase III SAMURAI & SPARTAN Trials)
| Endpoint (at 2 hours post-dose) | Lasmiditan 50 mg | Lasmiditan 100 mg | Lasmiditan 200 mg | Placebo |
| Pain Freedom | 28.6% | 31.4% | 38.8% | 19.8% |
| Most Bothersome Symptom (MBS) Freedom | 40.9% | 40.7% | 48.7% | 29.5% |
| Pain Relief | 55.5% | 58.7% | 61.1% | 43.1% |
Data represents pooled analysis from the SPARTAN trial. All lasmiditan doses were statistically superior to placebo for pain freedom and MBS freedom.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT1F receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human recombinant 5-HT1F receptor are prepared. Typically, HEK293 or CHO cells are used.
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT1F receptor, such as [³H]LY334370, is used.[7]
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Radioligand Binding Assay Workflow
cAMP Functional Assay
Objective: To determine the functional potency (EC50 or IC50) of a compound by measuring its effect on cAMP levels.
Protocol:
-
Cell Culture: Cells expressing the 5-HT1F receptor (a Gαi-coupled receptor) are cultured.
-
Stimulation: Cells are treated with forskolin (an adenylate cyclase activator) to induce cAMP production.
-
Compound Addition: Varying concentrations of the test agonist are added to the cells.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9][10][11]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.[12][13]
Caption: cAMP Functional Assay Workflow
GTPγS Binding Assay
Objective: To measure the activation of G-proteins by an agonist, providing a measure of its functional activity.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1F receptor.
-
Incubation: Membranes are incubated with a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of the test agonist.[14][15][16]
-
Binding: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined.[15]
Caption: GTPγS Binding Assay Workflow
In Vivo Model: Dural Plasma Protein Extravasation
Objective: To assess the ability of a compound to inhibit neurogenic inflammation in an animal model of migraine.
Protocol:
-
Animal Model: Anesthetized rats or guinea pigs are used.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation and plasma protein extravasation in the dura mater.[17][18][19]
-
Tracer Injection: A tracer, such as Evans blue dye or ¹²⁵I-labeled bovine serum albumin, is injected intravenously to quantify the extravasation.[20]
-
Compound Administration: The test compound is administered (e.g., intravenously or orally) prior to or after the stimulation.
-
Quantification: After a set period, the animals are euthanized, and the dura mater is removed. The amount of extravasated tracer in the dura is quantified.
-
Data Analysis: The percentage of inhibition of plasma protein extravasation by the test compound is calculated compared to a vehicle control group.
Caption: Dural Extravasation Model Workflow
In Vivo Model: c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
Objective: To evaluate the effect of a compound on neuronal activation in a key pain-processing region of the brainstem.
Protocol:
-
Animal Model: Anesthetized rats are typically used.
-
Stimulation: The trigeminal ganglion is electrically stimulated, or a substance like capsaicin is applied to the dura mater to induce neuronal activation.
-
Compound Administration: The test compound is administered before the stimulation.
-
Perfusion and Tissue Processing: After a survival period (e.g., 2 hours), the animals are perfused, and the brainstems are removed and processed for immunohistochemistry.
-
Immunohistochemistry: Brainstem sections are stained for the c-Fos protein, an immediate-early gene product used as a marker of neuronal activation.[21][22][23]
-
Quantification and Analysis: The number of c-Fos-positive neurons in the TNC is counted and compared between the compound-treated and vehicle-treated groups.
Caption: c-Fos Expression Model Workflow
Conclusion
Ditans, exemplified by lasmiditan, represent a significant advancement in the acute treatment of migraine. Their selective agonism at the 5-HT1F receptor provides a targeted neuronal mechanism of action that avoids the vasoconstrictive effects associated with triptans. The preclinical and clinical data demonstrate the efficacy of this class of drugs. Further research into other selective 5-HT1F agonists may lead to the development of even more refined therapeutic options for migraine sufferers. The detailed experimental protocols provided in this guide are intended to support these ongoing research and development efforts.
References
- 1. CGRP Receptor Antagonists and 5-HT1F Receptor Agonist in the Treatment of Migraine | MDPI [mdpi.com]
- 2. New Oral Drugs for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5HT1F- and 5HT7-receptor agonists for the treatment of migraines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. [3H]LY334370, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. Possible mechanism of c-fos expression in trigeminal nucleus caudalis following cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CGRP release and c-fos expression within trigeminal nucleus caudalis of the rat following glyceryltrinitrate infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Receptor systems mediating c-fos expression within trigeminal nucleus caudalis in animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Binding Profile of LY344864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target binding profile of LY344864 hydrochloride with other prominent 5-HT1F receptor agonists, Lasmiditan and Sumatriptan. The information presented herein is intended to assist researchers in understanding the selectivity and potential off-target effects of these compounds, supported by quantitative binding data and detailed experimental methodologies.
Introduction
LY344864 hydrochloride is a potent and selective agonist for the 5-HT1F serotonin receptor. Its development has been a significant step in the research of therapies for migraine and other neurological disorders. A critical aspect of drug development is the characterization of a compound's off-target binding profile, as this can predict potential side effects and inform the selection of the most suitable candidates for further investigation. This guide compares the binding affinities of LY344864 hydrochloride with Lasmiditan, another selective 5-HT1F agonist, and Sumatriptan, a widely used triptan with broader receptor affinities.
Quantitative Binding Profile Comparison
The following table summarizes the in vitro binding affinities (Ki in nM) of LY344864 hydrochloride, Lasmiditan, and Sumatriptan for a range of serotonin (5-HT) receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | LY344864 Hydrochloride (Ki, nM) | Lasmiditan (Ki, nM) | Sumatriptan (pKi) |
| 5-HT1F | 6 [1] | 2.21 [2] | 7.6 [3] |
| 5-HT1A | 530[1] | 1053[2] | - |
| 5-HT1B | 549[1] | 1043[2] | 8.0[3] |
| 5-HT1D | 575[1] | 1357[2] | 8.3[3] |
| 5-HT1E | 1415[1] | - | - |
| 5-HT2A | 3935[4] | - | - |
| 5-HT2B | 1695[4] | - | - |
| 5-HT2C | 3499[4] | - | - |
| 5-HT7 | 4851[4] | - | - |
| α1-adrenergic | 5060[1] | - | - |
| α2-adrenergic | 3690[1] | - | - |
Note: Sumatriptan data is presented as pKi values, which is the negative logarithm of the Ki value. A higher pKi value indicates a higher affinity.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay targeting 5-HT receptors.
Radioligand Binding Assay for 5-HT Receptors
1. Membrane Preparation:
-
Cells stably expressing the human 5-HT receptor subtype of interest are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
A known concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Increasing concentrations of the unlabeled competitor compound (e.g., LY344864, Lasmiditan, or Sumatriptan).
-
The prepared cell membranes (a specific amount of protein per well, e.g., 70 µg).
-
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand is added to a set of wells.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathway: 5-HT1F Receptor
Caption: Simplified 5-HT1F receptor signaling cascade.
Conclusion
This comparative guide highlights the off-target binding profiles of LY344864 hydrochloride, Lasmiditan, and Sumatriptan. LY344864 and Lasmiditan demonstrate high selectivity for the 5-HT1F receptor with significantly lower affinity for other 5-HT and adrenergic receptor subtypes. In contrast, Sumatriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors in addition to the 5-HT1F receptor. This information is crucial for researchers designing studies to investigate the specific roles of the 5-HT1F receptor and for drug development professionals aiming to minimize off-target effects and improve the safety profiles of novel therapeutics. The provided experimental protocol offers a foundational understanding of the methodology used to generate such binding data.
References
- 1. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
Comparative Efficacy of LY344864 Hydrochloride in Triptan-Non-Responsive Models: A Guide for Researchers
For drug development professionals, scientists, and researchers investigating novel therapeutic avenues for migraine, understanding the efficacy of new compounds in patient populations with unmet needs is critical. This guide provides a comparative analysis of LY344864 hydrochloride, a selective 5-hydroxytryptamine 1F (5-HT1F) receptor agonist, and its potential utility in triptan-non-responsive migraine models.
While direct preclinical or clinical trial data for LY344864 hydrochloride in a specifically defined "triptan-non-responsive" population is limited, this guide synthesizes available data on its mechanism of action and efficacy in established migraine models. Furthermore, it draws parallels with lasmiditan, another selective 5-HT1F agonist, for which clinical data in triptan non-responders is available, to provide a comprehensive overview for future research and development.
Mechanism of Action: A Departure from Triptans
Triptans, the current standard of care for acute migraine, primarily exert their effect through agonism of the 5-HT1B and 5-HT1D receptors. This mechanism leads to vasoconstriction of cranial blood vessels, which is believed to contribute to their anti-migraine effect but also limits their use in patients with cardiovascular risk factors.[1][2]
LY344864 hydrochloride, in contrast, is a potent and selective agonist of the 5-HT1F receptor.[3][4] This selectivity is key to its differentiated profile. The 5-HT1F receptor is expressed on trigeminal neurons, and its activation is thought to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator in migraine pathophysiology, without causing the vasoconstriction associated with 5-HT1B receptor activation.[3][4][5] This non-vasoconstrictive mechanism presents a significant therapeutic advantage for patients who are triptan non-responders due to contraindications or intolerable side effects.
dot
Preclinical Efficacy in Migraine Models
The neurogenic dural inflammation model is a standard preclinical assay used to evaluate the efficacy of anti-migraine compounds. This model involves electrical stimulation of the trigeminal ganglion, which leads to plasma protein extravasation in the dura mater, mimicking a key aspect of migraine pathology.
Studies have demonstrated that LY344864 hydrochloride potently inhibits dural protein extravasation in this rat model, indicating its potential as an anti-migraine agent.[6] For a quantitative comparison, the half-maximal inhibitory dose (ID50) is a key metric. While a direct head-to-head study providing an ID50 for LY344864 in a triptan non-responsive model is not available, we can compare its performance in the standard model to that of sumatriptan.
| Compound | Receptor Selectivity | ID50 (Dural Extravasation Model) | Vasoconstrictive Potential |
| LY344864 hydrochloride | 5-HT1F Agonist | Data not available in a directly comparative study | No |
| Sumatriptan | 5-HT1B/1D Agonist | ~30 µg/kg (intravenous)[3] | Yes |
| Lasmiditan | 5-HT1F Agonist | Effective in preclinical models | No |
Note: The ID50 value for sumatriptan is provided as a benchmark from a study using the dural plasma extravasation model. The absence of a directly comparable ID50 for LY344864 highlights a key data gap.
Proposed Experimental Protocol for a Triptan-Non-Responsive Model
Currently, a standardized and validated animal model of triptan non-responsiveness is not well-established in the literature. However, a potential model could be developed based on the nitroglycerin (NTG)-induced hyperalgesia model in rats. Chronic or repeated administration of NTG can induce a state of central sensitization, which is thought to underlie treatment resistance in some migraine patients.
Objective: To evaluate the efficacy of LY344864 hydrochloride in reversing tactile allodynia in a rat model of NTG-induced hyperalgesia with demonstrated triptan non-responsiveness.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Nitroglycerin (NTG) solution
-
Sumatriptan
-
LY344864 hydrochloride
-
Von Frey filaments for assessing mechanical sensitivity
Methodology:
-
Induction of Triptan Non-Responsiveness (Hypothetical):
-
Administer NTG (e.g., 10 mg/kg, i.p.) to a cohort of rats daily for 7-10 days to induce a chronic state of hyperalgesia.
-
On day 11, assess baseline tactile allodynia using von Frey filaments.
-
Administer a standard dose of sumatriptan (e.g., 0.6 mg/kg, s.c.) and re-assess tactile allodynia at 30, 60, and 120 minutes post-dosing.
-
Identify a subgroup of rats that show a minimal or no reversal of hyperalgesia in response to sumatriptan. This subgroup will constitute the "triptan-non-responsive" model.
-
-
Drug Efficacy Testing:
-
On a subsequent day (e.g., day 14), re-induce acute hyperalgesia in the triptan-non-responsive rats with a single NTG injection.
-
Divide the animals into three groups:
-
Group 1: Vehicle control
-
Group 2: Sumatriptan (as a negative control in this population)
-
Group 3: LY344864 hydrochloride (at various doses)
-
-
Assess tactile allodynia at baseline and at 30, 60, and 120 minutes post-drug administration.
-
Outcome Measures:
-
The primary outcome will be the change in paw withdrawal threshold in response to von Frey filament stimulation.
-
A significant increase in the paw withdrawal threshold in the LY344864 hydrochloride group compared to the vehicle and sumatriptan groups would indicate efficacy in this triptan-non-responsive model.
dot
Clinical Perspective: Insights from Lasmiditan
While clinical data on LY344864 hydrochloride is not available, the clinical development of lasmiditan, another selective 5-HT1F agonist, provides valuable insights. Multiple Phase 3 clinical trials (SAMURAI, SPARTAN, and CENTURION) have demonstrated the efficacy of lasmiditan in the acute treatment of migraine, including in patients who had a history of inadequate response to triptans.[7][8]
In a post-hoc analysis of the SAMURAI and SPARTAN trials, lasmiditan was effective in patients who self-reported as poor or non-responders to triptans.[7] The CENTURION study further confirmed that the efficacy of lasmiditan was independent of prior triptan response.[8] These findings strongly suggest that the 5-HT1F receptor is a viable therapeutic target for migraine patients who do not benefit from triptans.
Conclusion and Future Directions
LY344864 hydrochloride, with its selective 5-HT1F receptor agonist activity, represents a promising therapeutic approach for the acute treatment of migraine, particularly for individuals who are non-responsive to or have contraindications for triptans. Its non-vasoconstrictive mechanism of action addresses a key limitation of the current standard of care.
While direct comparative data in a validated triptan-non-responsive animal model is a critical next step, the existing preclinical data for LY344864 and the clinical success of lasmiditan in this patient population provide a strong rationale for its continued investigation. The development of a robust and reproducible triptan-non-responsive preclinical model, such as the proposed modification of the NTG-induced hyperalgesia model, will be instrumental in further elucidating the therapeutic potential of LY344864 hydrochloride and other novel anti-migraine compounds.
References
- 1. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]
- 3. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lasmiditan for Patients with Migraine and Contraindications to Triptans: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Analgesic triptan action in an animal model of intracranial pain: a race against the development of central sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Vasoconstrictive Potential of LY344864 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasoconstrictive potential of LY344864 hydrochloride, a selective 5-HT1F receptor agonist, with other vasoactive compounds, particularly triptans, which are 5-HT1B/1D receptor agonists. The following sections present quantitative data from key experimental studies, detail the methodologies employed, and illustrate the relevant signaling pathways.
Executive Summary
LY344864 hydrochloride has been extensively studied as a potential therapeutic agent, particularly for migraine. A key aspect of its preclinical assessment is its effect on vascular tone. Unlike triptans, which are known to cause vasoconstriction and carry cardiovascular warnings, LY344864 hydrochloride demonstrates a notable lack of significant vasoconstrictive activity at concentrations where it selectively activates 5-HT1F receptors. This characteristic suggests a potentially favorable cardiovascular safety profile.
Data Presentation: Comparative Vasoconstrictive Activity
The following tables summarize the quantitative data from various studies comparing the vasoconstrictive effects of LY344864 hydrochloride with other serotonergic agonists.
Table 1: Contractile Activity in Rabbit Saphenous Vein
| Compound | Agonist Type | Concentration | Contractile Response |
| LY344864 | Selective 5-HT1F | Up to 10⁻⁴ M | No contraction[1] |
| Sumatriptan | 5-HT1B/1D | Not specified | Contracted the vein from baseline tone[1] |
| Zolmitriptan | 5-HT1B/1D | Not specified | Contracted the vein from baseline tone[1] |
| Rizatriptan | 5-HT1B/1D | Not specified | Contracted the vein from baseline tone[1] |
| Naratriptan | 5-HT1B/1D | Not specified | Contracted the vein from baseline tone[1] |
In the presence of Prostaglandin F₂α (PGF₂α), which augments vascular contractions, LY344864 only induced modest contractile responses at concentrations greater than 10⁻⁵ M, where it may activate 5-HT1B and 5-HT1D receptors.[1]
Table 2: Vasocontractile Activity in Human and Bovine Cerebral Arteries
| Compound | Agonist Type | Human Cerebral Arteries | Bovine Cerebral Arteries |
| LY344864 | Selective 5-HT1F | Devoid of any significant vasocontractile activity[2] | Did not elicit any significant contraction[2] |
| PNU-109291 | Selective 5-HT1D | Devoid of any significant vasocontractile activity[2] | Did not elicit any significant contraction[2] |
| Sumatriptan | 5-HT1B/1D | Induced dose-dependent contraction[2] | Induced dose-dependent contraction[2] |
| Alniditan | 5-HT1B/1D | Induced dose-dependent contraction[2] | Induced dose-dependent contraction[2] |
| IS-159 | 5-HT1B/1D | Induced dose-dependent contraction[2] | Not reported |
Table 3: Comparison of Vasoconstrictor Potency (pD₂ values) in Human Cerebral Arteries
| Compound | pD₂ Value |
| 5-HT | Not specified |
| Alniditan | Similar to 5-HT[2] |
| Sumatriptan | Significantly lower than 5-HT and Alniditan[2] |
| IS-159 | Significantly lower than 5-HT and Alniditan[2] |
| PNU-109291 | Not applicable (no significant activity)[2] |
| LY344864 | Not applicable (no significant activity)[2] |
Table 4: Vasoconstrictor Effects in Human Isolated Coronary Arteries
| Compound | Agonist Type | Emax (% relative to 45mM KCl) | EC₅₀ (µM) |
| L-775,606 | Selective 5-HT1D | 30.1 ± 4.22[3][4] | 6.0[3][4] |
| Sumatriptan | 5-HT1B/1D | 41.5 ± 2.7[3][4] | 0.2[3][4] |
| 5-HT | Endogenous Ligand | 77.2%[3][4] | 0.2[3][4] |
These data suggest that even selective 5-HT1D receptor activation has a lower propensity for coronary vasoconstriction compared to mixed 5-HT1B/1D agonism.[3]
Experimental Protocols
1. Isometric Tension Recording in Isolated Arteries (General Protocol)
This protocol is a standard method for assessing the contractile or relaxant effects of pharmacological agents on vascular tissues.[3][5]
-
Tissue Preparation: Human coronary arteries are obtained from hearts removed prior to transplant surgery.[3] Segments of the arteries (typically 4 mm in length) are carefully dissected and the endothelium may be denuded.[3]
-
Mounting: The arterial ring segments are mounted in organ baths for isometric tension recording.[3][5]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension in a physiological salt solution, bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂) and maintained at a constant temperature (e.g., 37°C).
-
Viability Check: The viability of the arterial segments is confirmed by inducing a contraction with a standard depolarizing agent, such as 45 mM potassium chloride (KCl).[3]
-
Concentration-Effect Curves: Cumulative concentration-effect curves are constructed by adding the test compounds (e.g., LY344864, sumatriptan, 5-HT) in increasing concentrations to the organ bath.[3] The resulting changes in isometric tension are recorded.
-
Data Analysis: The data are typically fitted to a nonlinear regression model to determine the maximum contraction (Emax) and the concentration that produces 50% of the maximum effect (EC₅₀).[3]
2. Neurogenic Dural Inflammation Model
This in vivo model is used to assess the ability of compounds to inhibit trigeminal nerve-mediated dural extravasation, a process implicated in migraine pathophysiology.[6]
-
Animal Model: The experiment is typically performed in anesthetized rats.[6]
-
Surgical Preparation: The trigeminal ganglion is exposed, and an electrode is placed for electrical stimulation.[6]
-
Induction of Inflammation: Electrical stimulation of the trigeminal ganglion leads to the release of vasoactive neuropeptides, causing plasma protein extravasation in the dura mater.[6]
-
Drug Administration: Test compounds, such as LY344864, are administered either intravenously or orally prior to the electrical stimulation.[6]
-
Measurement of Extravasation: The extent of plasma protein extravasation is quantified, often by measuring the amount of a labeled protein (e.g., radiolabeled albumin) that has leaked into the dural tissue.
-
Outcome: The ability of a compound to inhibit this extravasation is taken as a measure of its potential anti-migraine efficacy.[6]
Mandatory Visualizations
Caption: Signaling pathways of Triptans vs. LY344864.
Caption: Experimental workflow for isometric tension recording.
Conclusion
The available experimental data strongly indicate that LY344864 hydrochloride, as a selective 5-HT1F receptor agonist, does not induce significant vasoconstriction in various vascular beds, including those relevant to cardiovascular and cerebrovascular systems.[1][2] This is in stark contrast to 5-HT1B/1D receptor agonists like sumatriptan, which consistently demonstrate vasoconstrictive properties.[1][2][7] The lack of vasoconstrictive potential of LY344864 suggests a favorable cardiovascular safety profile, which is a significant consideration in the development of new therapies, particularly for conditions like migraine where patients may have underlying cardiovascular risk factors. The primary mechanism of action for LY344864 is believed to be neuronal, inhibiting the release of pro-inflammatory neuropeptides, rather than through direct vascular effects.[6][8]
References
- 1. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No contractile effect for 5-HT1D and 5-HT1F receptor agonists in human and bovine cerebral arteries: similarity with human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoconstriction in human isolated middle meningeal arteries: determining the contribution of 5-HT1B- and 5-HT1F-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of LY 344864 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of LY 344864 hydrochloride, a potent and selective 5-HT1F receptor agonist used in laboratory research. While some suppliers state that a Safety Data Sheet (SDS) is not required for this compound as it is not classified as hazardous, it is best practice to treat all research chemicals as potentially hazardous until a full toxicological assessment is complete.[1]
Key Safety and Handling Principles
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves.[2] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmacologically active compounds, must be conducted in accordance with institutional, local, and national regulations.[3][4] The following procedures are based on established best practices for laboratory chemical waste management.
1. Waste Identification and Segregation:
-
Solid Waste: All solid forms of this compound, as well as any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips), should be collected in a designated hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed hazardous waste container. Do not mix aqueous waste with organic solvent waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or syringes used for injections, must be disposed of in a designated sharps container.[3]
2. Container Labeling:
Proper labeling is critical for safe waste management. All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 1217756-94-9.
-
For liquid waste, list all solvents and their approximate concentrations.
-
The date of accumulation.
3. Waste Storage:
Store all waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[5] Containers must be kept tightly sealed to prevent spills or the release of vapors.
4. Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal. The standard procedure is to triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[6] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though it is advisable to deface the label first.
5. Final Disposal:
Under no circumstances should this compound or its solutions be disposed of down the drain.[7] The final disposal of all hazardous waste must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4] These specialized services ensure that the waste is handled and treated in compliance with all regulatory requirements, often through methods like high-temperature incineration.[8][9]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and preparation for disposal.
| Property | Value | Source |
| Molecular Weight | 387.88 g/mol | |
| Formula | C₂₁H₂₂FN₃O · HCl | |
| Appearance | Solid | [10][11] |
| Solubility in Water | 50 mM | |
| Solubility in DMSO | 100 mM | |
| Storage Temperature | +4°C |
Experimental Protocols
While this document focuses on disposal, it is important to note that the preparation of solutions for experiments directly impacts the generation of waste.
Protocol for Preparing a Stock Solution:
To minimize waste, prepare stock solutions at concentrations appropriate for your experimental needs. For example, to prepare a 10 mM stock solution in DMSO:
-
Weigh out the desired amount of this compound solid.
-
Calculate the required volume of DMSO based on the molecular weight (387.88 g/mol ). For instance, for 1 mg of the compound, you would add 257.8 µL of DMSO.
-
Add the DMSO to the solid and vortex until fully dissolved.
-
Store the stock solution at -20°C for long-term stability.[11]
Any unused portion of this stock solution must be disposed of as hazardous liquid waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]
- 9. anentawaste.com [anentawaste.com]
- 10. This compound [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
